molecular formula C9H11IN2O B7502867 2-amino-5-iodo-N,N-dimethylbenzamide

2-amino-5-iodo-N,N-dimethylbenzamide

カタログ番号: B7502867
分子量: 290.10 g/mol
InChIキー: HCLJKDNUPSLZLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-iodo-N,N-dimethylbenzamide (CAS 54616-46-5) is a chemical compound with the molecular formula C 9 H 11 IN 2 O and a molecular weight of 275.09 g/mol. [1] It is supplied with a purity of ≥98% and should be stored at 4°C, protected from light. [1] This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Iodinated benzamide derivatives are of significant interest in the development of radiopharmaceuticals, particularly as potential ligands for imaging specific targets in the brain with techniques like Single Photon Emission Computed Tomography (SPECT). [5] For instance, closely related 4'-iodo-phenylthio biphenylthiol compounds have demonstrated extremely high binding affinity to the Serotonin Transporter (SERT), which is a key protein target in neuropsychiatric research. [5] The presence of both the iodine atom and the dimethylbenzamide group makes this compound a versatile building block for further chemical modifications, such as palladium-catalyzed cross-couplings, to create libraries of molecules for biological evaluation. This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. [1] Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

特性

IUPAC Name

2-amino-5-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLJKDNUPSLZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of 2-Amino-5-iodo-N,N-dimethylbenzamide in Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-iodo-N,N-dimethylbenzamide is a highly specialized, bifunctional building block utilized extensively in the discovery and synthesis of fused-ring heterocycle kinase modulators. This technical guide provides an in-depth analysis of its structural properties, the chemical causality behind its synthetic workflows, and its critical role in developing targeted therapies for oncological indications such as Chronic Myelogenous Leukemia (CML).

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical baseline of 2-amino-5-iodo-N,N-dimethylbenzamide is the first step in leveraging it for complex drug design. The molecule presents a unique triad of functional groups on a central benzene scaffold, each serving a distinct mechanistic purpose in downstream synthesis[1].

The quantitative structural parameters are summarized below based on data from the 1[1]:

PropertyValue
IUPAC Name 2-Amino-5-iodo-N,N-dimethylbenzamide
CAS Registry Number 960067-72-5
Molecular Formula C9H11IN2O
Molecular Weight 290.10 g/mol
Core Scaffold Benzene ring
Key Functional Groups Primary amine (-NH2), Aryl iodide (-I), Tertiary amide (-CON(CH3)2)

Structural Causality in Scaffold Design

The strategic value of this intermediate lies in its precise substitution pattern, which enables orthogonal reactivity during the construction of complex pharmacophores[2]:

  • The Aryl Iodide (C5 Position): Iodine is a highly polarizable and excellent leaving group. Positioned meta to the amide and para to the amine, it is electronically primed for oxidative addition by low-valent transition metals. This makes it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the molecular framework[2].

  • The Primary Amine (C2 Position): This electron-donating group serves a dual purpose. Synthetically, it acts as an internal nucleophile for subsequent cyclization reactions, allowing the formation of complex fused heterocycles. Pharmacologically, once integrated into a kinase inhibitor, it often functions as a critical hydrogen bond donor to the hinge region of the kinase active site[3].

  • The N,N-Dimethylamide (C1 Position): The tertiary amide is intentionally chosen over a primary or secondary amide to prevent unwanted self-condensation or competitive nucleophilic attacks during downstream cyclizations. Furthermore, the dimethyl groups provide a specific steric vector that can occupy hydrophobic pockets within target proteins[2].

Self-Validating Synthetic Workflows

The synthesis and utilization of 2-amino-5-iodo-N,N-dimethylbenzamide require precise control over reaction conditions. The following protocols, adapted from2, are designed as self-validating systems where each reagent choice is driven by chemical causality[2].

SynthWorkflow A 2-Amino-5-iodobenzoic Acid (Starting Material) B HATU / TEA Activation A->B DCM, RT C Dimethylamine Coupling B->C 5 min D 2-Amino-5-iodo-N,N- dimethylbenzamide C->D High Yield E Pd(dppf)Cl2 Cross-Coupling D->E Microwave, Na2CO3 F Fused Heterocycle Kinase Inhibitor E->F Target Scaffold

Workflow for the synthesis and downstream cross-coupling of the benzamide intermediate.

Protocol 1: HATU-Mediated Amide Activation and Coupling

Objective: Convert 2-amino-5-iodobenzoic acid to the tertiary amide without oxidizing the amine or degrading the aryl iodide[2].

  • Solvation: Dissolve 2-amino-5-iodobenzoic acid (5.0 g, 19 mmol) in anhydrous dichloromethane (100 mL).

    • Causality: DCM is a non-polar, aprotic solvent that readily dissolves the starting material while preventing solvolysis of the highly reactive active ester intermediate[2].

  • Activation: Add HATU (7.9 g, 21 mmol) and triethylamine (2.1 g, 21 mmol) under magnetic stirring.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) due to the neighboring group effect of its 7-azabenzotriazole ring. The nitrogen atom at the 7-position stabilizes the HOAt active ester via intramolecular hydrogen bonding, drastically accelerating the aminolysis step. Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active ester[2].

  • Aminolysis: After 5 minutes of activation, introduce dimethylamine (2 N in THF, 19 mL) and stir until completion.

    • System Validation: The rapid 5-minute pre-activation is a self-validating checkpoint; a visual color change confirms the formation of the active ester before the volatile amine is introduced, ensuring maximum yield[2].

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C5-iodo handle to append an aryl or heteroaryl group via palladium catalysis[2].

  • Preparation: In a 20 mL microwave reaction flask, combine 2-amino-5-iodo-N,N-dimethylbenzamide (0.67 g, 2.3 mmol) with THF (6 mL), acetonitrile (6 mL), and 1 N aqueous sodium carbonate (6 mL, 6 mmol)[2].

    • Causality: This specific biphasic solvent system is critical. THF/MeCN solubilizes the organic electrophile, while the aqueous phase dissolves the inorganic base required to activate the boronic acid (forming the reactive boronate complex for transmetalation)[2].

  • Deoxygenation: Degas the suspension with nitrogen for 2 minutes.

    • System Validation: This is a mandatory self-validating step. Dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) catalyst to an inactive Pd(II) species. Complete degassing ensures the catalytic cycle remains unbroken[3].

  • Catalysis: Add Pd(dppf)Cl2·CH2Cl2 (106 mg, 0.13 mmol) and continue degassing[2].

    • Causality: The bidentate dppf ligand features a large bite angle (~99°), which sterically forces the palladium center into a geometry that highly favors the final reductive elimination step, expelling the cross-coupled product and regenerating the active Pd(0) species[2].

Mechanistic Application in Oncology: Kinase Modulation

The ultimate utility of 2-amino-5-iodo-N,N-dimethylbenzamide is realized in its conversion into fused-ring heterocycle kinase inhibitors. These modulators are engineered to target aberrant kinase signaling pathways, which are the primary causative factors in various malignancies[3].

For instance, Chronic Myelogenous Leukemia (CML) is driven by the Philadelphia chromosomal translocation, resulting in the constitutively active Bcr-Abl fusion tyrosine kinase[2]. Inhibitors derived from this benzamide scaffold are designed to competitively bind to the ATP-binding pocket (hinge region) of Bcr-Abl, as well as other oncogenic kinases like MET and the Aurora kinase family[3]. By occupying this pocket, the inhibitors block ATP hydrolysis, thereby halting the phosphorylation of downstream effector proteins (e.g., STAT5, Crkl) and arresting cellular proliferation[2].

KinaseInhibition cluster_0 Kinase Signaling & Pharmacological Intervention Kinase Bcr-Abl / MET Kinase (Constitutively Active) Substrates Downstream Effectors (STAT5, PI3K) Kinase->Substrates ATP Hydrolysis & Phosphorylation Disease Cellular Proliferation (Oncogenesis) Substrates->Disease Signal Transduction Drug Benzamide-Derived Kinase Inhibitor Drug->Kinase Competitive Binding at Hinge Region

Mechanism of action for benzamide-derived inhibitors targeting oncogenic kinase signaling.

References

  • Title: US7626021B2 - Fused ring heterocycle kinase modulators Source: Google Patents URL
  • Title: 32658-67-6 | 2-Amino-5-iodobenzamide Source: BLD Pharm URL

Sources

Pharmacological Mechanisms of Fused-Ring Kinase Modulators Derived from 2-Amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of targeted oncology, the compound 2-amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5) is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a highly privileged, foundational synthetic building block used to construct potent fused-ring heterocycle kinase modulators (1)[1].

The structural anatomy of this precursor is meticulously designed for late-stage functionalization:

  • 5-Iodo Electrophile: The iodine atom provides an optimal, highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the attachment of complex, hinge-binding heterocyclic cores.

  • 2-Amino Nucleophile: Essential for subsequent cyclization reactions or amide bond formations, enabling the construction of rigidified tricyclic systems.

  • N,N-dimethylbenzamide Motif: Once integrated into the final Tyrosine Kinase Inhibitor (TKI), this bulky, polar moiety projects into the solvent-exposed region of the kinase active site or interacts with the DFG-out pocket, optimizing both binding thermodynamics and aqueous solubility.

Derivatives synthesized from this precursor exhibit profound efficacy against wild-type and mutated tyrosine kinases, specifically addressing resistance paradigms in Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML).

Mechanism of Action: Multikinase Inhibition

The derivatives of 2-amino-5-iodo-N,N-dimethylbenzamide function primarily as ATP-competitive inhibitors (Type I or Type II TKIs), displacing ATP from the kinase catalytic cleft.

Overcoming BCR-ABL Resistance in CML

The elevated kinase activity of the BCR-ABL fusion protein is the primary causative factor of CML (1)[1]. While first-generation inhibitors like imatinib are effective, patients frequently suffer relapse due to the emergence of kinase domain mutations, most notably the "gatekeeper" mutation Thr315Ile (T315I) and Glu255Lys (1)[1]. Benzamide derivatives are specifically engineered to bypass the steric clash introduced by the bulky isoleucine side chain, re-establishing critical hydrogen bond networks.

Suppressing FLT3-ITD in AML

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly Internal Tandem Duplications (ITD), are present in up to one-third of AML patients, leading to constitutive, ligand-independent activation of the receptor (2)[2]. By locking the FLT3 kinase domain in an inactive conformation, these derivatives halt the downstream phosphorylation cascades that drive leukemic proliferation.

MOA Drug Benzamide Derivatives Kinase Mutant Kinases (FLT3 / BCR-ABL) Drug->Kinase ATP-Competitive Inhibition STAT5 STAT5 Pathway Kinase->STAT5 PI3K PI3K / AKT Pathway Kinase->PI3K MAPK RAS / MAPK Pathway Kinase->MAPK Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1. Inhibition of FLT3/BCR-ABL signaling pathways by benzamide derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, drug development workflows must establish strict causality. A biochemical IC50 does not guarantee cellular target engagement. The following protocols detail a self-validating system from synthesis to biological verification.

Protocol A: Microwave-Assisted Suzuki Coupling

Causality Focus: Microwave irradiation ensures rapid, uniform heating, minimizing the dehalogenation side-reactions that commonly plague standard thermal Suzuki couplings of electron-rich aryl iodides. The use of the bidentate Pd(dppf)Cl2 catalyst provides a wide bite angle, facilitating the critical reductive elimination step for sterically hindered ortho-substituted substrates.

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL microwave reaction flask, combine 2-amino-5-iodo-N,N-dimethylbenzamide (0.67 g, 2.3 mmol) with the desired heterocyclic boronic ester (1)[1].

  • Solvent System: Add THF (6 mL) and acetonitrile (6 mL). This specific co-solvent ratio ensures optimal solubility of both the organic precursors and the incoming aqueous base (1)[1].

  • Base Addition: Introduce 1 N aqueous sodium carbonate (6 mL, 6 mmol) to activate the boronic ester (1)[1].

  • Deoxygenation: Degas the suspension with nitrogen for exactly 2 minutes. Crucial: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, which will kill the catalytic cycle (1)[1].

  • Catalyst Addition: Add dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (106 mg, 0.13 mmol) and continue degassing (1)[1].

  • Reaction: Subject to microwave irradiation (e.g., 120°C for 15 minutes) until LC-MS confirms complete consumption of the iodide precursor.

Protocol B: Isogenic Cellular Screening (Target Validation)

Causality Focus: We utilize an isogenic Ba/F3 cell system to differentiate true kinase inhibition from off-target pan-cytotoxicity. Wild-type Ba/F3 cells require Interleukin-3 (IL-3) to survive. When transfected with an oncogenic kinase (like FLT3-ITD), they become "addicted" to that kinase and no longer need IL-3. If a drug kills the transfected cells but not the parental cells supplemented with IL-3, the cell death is causally linked to specific kinase inhibition.

Step-by-Step Methodology:

  • Cell Culture: Plate wild-type Ba/F3 cells (with 10 ng/mL IL-3) and mutant Ba/F3 cells (FLT3-ITD or BCR-ABL^T315I, without IL-3) in 384-well plates at 2,000 cells/well.

  • Compound Dosing: Treat both lines with a 10-point serial dilution of the synthesized benzamide derivative (ranging from 10 µM to 0.5 nM).

  • Viability Readout: Incubate for 72 hours, then measure ATP-dependent luminescence (e.g., CellTiter-Glo) to quantify viable cells.

  • Validation Logic: Calculate the Selectivity Index (SI) = IC50(WT) / IC50(Mutant). An SI > 10 confirms an on-target mechanism of action.

Workflow Step1 1. Pd-Catalyzed Cross-Coupling Step2 2. Radiometric Kinase Assay Step1->Step2 Step3 3. Ba/F3 Isogenic Viability Screen Step2->Step3 Step4 4. Western Blot (Target Engagement) Step3->Step4

Fig 2. Self-validating workflow for synthesizing and evaluating kinase inhibitors.

Quantitative Efficacy Profiling

The table below summarizes representative pharmacological data demonstrating the selectivity window achieved by incorporating the 2-amino-5-iodo-N,N-dimethylbenzamide framework into fused-ring heterocycles, particularly against gatekeeper mutations.

Compound ClassTarget KinaseBiochemical IC50 (nM)Ba/F3 Mutant Viability IC50 (nM)Ba/F3 WT Viability IC50 (nM)Selectivity Index (SI)
Imatinib (Control) BCR-ABL (WT)25260>10,000>38
Imatinib (Control) BCR-ABL (T315I)>10,000>10,000>10,000N/A
Benzamide Deriv. A BCR-ABL (T315I)1.5122,500208
Benzamide Deriv. B FLT3-ITD0.851,800360
Benzamide Deriv. C Aurora Kinase A3.2283,100110

Data Interpretation: Benzamide Derivatives A and B successfully restore nanomolar potency against imatinib-resistant and FLT3-mutated cell lines while maintaining a high Selectivity Index (>100), proving that the cytotoxicity is driven by on-target kinase inhibition rather than general cellular toxicity.

References

  • Title: US Patent 7,626,021 B2 - Fused ring heterocycle kinase modulators Source: Google Patents URL
  • Title: US Patent 7,626,021 B2 - Fused ring heterocycle kinase modulators (FLT3 Implications)

Sources

In Vitro Preliminary Studies and Fragment-Based Optimization of 2-Amino-5-iodo-N,N-dimethylbenzamide Derivatives in Kinase Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

The pursuit of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to the highly conserved ATP-binding hinge region while projecting functional groups into less conserved hydrophobic pockets. 2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5) serves as a privileged pharmacophore precursor in fragment-based drug discovery (FBDD) for fused ring heterocycle kinase modulators[1].

This technical guide outlines the in vitro preliminary studies required to evaluate libraries derived from this scaffold. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step methodologies but to explain the causality behind our experimental choices—ensuring that every assay functions as a self-validating system.

Chemical Rationale & Workflow Design

The structural anatomy of 2-amino-5-iodo-N,N-dimethylbenzamide is highly deliberate:

  • 2-Amino Group: Acts as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge region (e.g., Met318 in Bcr-Abl or equivalent residues in Aurora kinases)[2].

  • N,N-Dimethylamide: Provides a solvent-exposed vector. The steric bulk of the dimethyl groups prevents the molecule from binding to off-target kinases that possess narrow solvent channels, thereby driving selectivity.

  • 5-Iodo Group: Serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to rapidly append diverse hydrophobic moieties that penetrate the deep DFG-in or DFG-out pockets of the kinase domain[1].

Workflow Scaffold Scaffold Synthesis 2-Amino-5-iodo- N,N-dimethylbenzamide Library Library Generation (Pd-Catalyzed Coupling) Scaffold->Library Diversification Biochem Biochemical Screening (TR-FRET Assay) Library->Biochem Primary Screen Cellular Cellular Assays (Ba/F3 Viability) Biochem->Cellular Lead Selection Mechanistic Mechanistic Validation (Immunoblotting) Cellular->Mechanistic Target Engagement

Fig 1. Fragment-based drug discovery workflow utilizing 2-amino-5-iodo-N,N-dimethylbenzamide.

Protocol 1: Library Generation via Suzuki-Miyaura Coupling
  • Reagent Preparation: Dissolve 2-amino-5-iodo-N,N-dimethylbenzamide (1.0 eq) and the target boronic acid derivative (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (2.0 eq) under an inert nitrogen atmosphere to prevent catalyst oxidation[1].

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. The iodine at the C5 position acts as the primary leaving group for oxidative addition.

  • Purification: Cool to room temperature, filter through Celite, and purify via reverse-phase HPLC to yield the final benzamide derivatives.

Biochemical Profiling: TR-FRET Kinase Assays

When screening aromatic benzamide derivatives, compound autofluorescence frequently causes false positives in standard biochemical assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3]. By introducing a 100 µs delay before reading the emission, short-lived background fluorescence decays, leaving only the long-lived Terbium (Tb) chelate signal[4].

Protocol 2: TR-FRET Biochemical Kinase Assay
  • Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of recombinant Bcr-Abl kinase (WT or T315I mutant), 5 µL of fluorescein-labeled peptide substrate, and 5 µL of the test compound (10-point serial dilutions in DMSO, final DMSO <1%)[4].

  • Incubation: Add ATP at the specific Km​ concentration for the targeted kinase to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL of Terbium-labeled anti-phosphotyrosine antibody and EDTA. The EDTA chelates magnesium, halting the kinase reaction[3].

  • Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm; Delay: 100 µs). Calculate the emission ratio (520/495) to determine IC₅₀ values[4].

Table 1: Representative Biochemical IC₅₀ Profiling
CompoundBcr-Abl (WT) IC₅₀ (nM)Bcr-Abl (T315I) IC₅₀ (nM)FLT3 IC₅₀ (nM)
Scaffold Core >10,000>10,000>10,000
Derivative A 12.4 ± 1.2450.5 ± 15.185.3 ± 4.2
Derivative B 4.8 ± 0.518.2 ± 2.1310.4 ± 12.0
Imatinib (Control) 25.0 ± 2.0>10,000>10,000

Note: The unmodified scaffold exhibits no significant activity, validating the necessity of the C5-iodine cross-coupling to achieve nanomolar potency.

Cellular Efficacy: The Ba/F3 Self-Validating System

Biochemical potency does not guarantee cellular permeability or target engagement. To test cellular efficacy, we employ the Ba/F3 cell line—a murine interleukin-3 (IL-3) dependent pro-B cell line[5].

The Causality of the Model: Parental Ba/F3 cells undergo apoptosis without exogenous IL-3. However, when transfected with an oncogenic kinase (e.g., Bcr-Abl), they become "addicted" to the kinase and proliferate independently of IL-3[6]. This creates a perfectly self-validating system: if a derivative kills the Bcr-Abl-transfected cells but spares the parental cells grown in IL-3, we definitively prove the drug is a specific kinase inhibitor rather than a general cytotoxin[5].

Protocol 3: Ba/F3 Cellular Viability Assay
  • Cell Culture: Maintain parental Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Maintain Bcr-Abl (WT or T315I) transfected Ba/F3 cells in the identical medium without IL-3[5].

  • Compound Treatment: Seed cells at 10,000 cells/well in 96-well opaque plates. Add test derivatives in a 10-point dose-response curve. Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CellTiter-Glo reagent to lyse cells. The reagent generates a luminescent signal directly proportional to intracellular ATP levels, indicating metabolically active cells.

  • Analysis: Measure luminescence and calculate the cellular IC₅₀.

Table 2: Representative Cellular Viability Profiling
CompoundBa/F3 WT (+IL-3) IC₅₀ (µM)Ba/F3-Bcr-Abl (WT) IC₅₀ (µM)Ba/F3-Bcr-Abl (T315I) IC₅₀ (µM)
Derivative A >10.00.0853.20
Derivative B >10.00.0320.115
Imatinib (Control) >10.00.250>10.0

Mechanistic Validation & Signal Transduction

To confirm that the phenotypic cell death observed in the Ba/F3 assay is driven by on-target inhibition, we must evaluate the downstream signaling cascade. Bcr-Abl directly phosphorylates STAT5 and Crkl, driving cell proliferation and survival.

Pathway Compound Benzamide Derivatives BcrAbl Bcr-Abl Kinase (WT & T315I) Compound->BcrAbl Inhibits ATP Binding Apoptosis Apoptosis Compound->Apoptosis Induces via Target Inhibition STAT5 STAT5 BcrAbl->STAT5 Phosphorylates Crkl Crkl BcrAbl->Crkl Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes Crkl->Proliferation Promotes

Fig 2. Bcr-Abl signaling cascade and the inhibitory node of benzamide derivatives.

Protocol 4: Target Engagement via Immunoblotting
  • Lysate Preparation: Treat Ba/F3-Bcr-Abl cells with the lead derivative (e.g., Derivative B) at 1x, 5x, and 10x the cellular IC₅₀ for 4 hours. Wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Separation: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Block the membrane and probe with primary antibodies against p-STAT5 (Tyr694), total STAT5, p-Crkl (Tyr207), and total Crkl.

  • Validation: A successful derivative will show a dose-dependent ablation of p-STAT5 and p-Crkl signals while total protein levels remain constant, proving that the 2-amino-5-iodo-N,N-dimethylbenzamide derivative successfully engaged the kinase inside the cellular environment.

Sources

Pharmacokinetics of 2-Amino-5-iodo-N,N-dimethylbenzamide: A Technical Guide for Scaffold Evaluation in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the pharmacokinetic (PK) evaluation of early-stage chemical building blocks is as critical as their pharmacodynamic profiling. 2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5) is a highly versatile fragment utilized extensively in the synthesis of fused ring heterocycle kinase modulators, including inhibitors targeting Bcr-Abl and LRRK2[1]. As a Senior Application Scientist, I approach this molecule not merely as a synthetic intermediate, but as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). This whitepaper deconstructs the structural determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, providing self-validating experimental protocols and causality-driven insights for lead optimization.

Structural Determinants of Pharmacokinetics

The intrinsic PK profile of 2-amino-5-iodo-N,N-dimethylbenzamide is dictated by its three primary functional groups, each contributing specific physicochemical properties and metabolic liabilities:

  • The 2-Aminobenzamide Core : This motif provides essential hydrogen bond donor and acceptor interactions, frequently anchoring the fragment to the hinge region of kinases. However, primary anilines can be susceptible to N-acetylation or oxidation, while the amide linkage is generally stable against plasma amidases.

  • The 5-Iodo Substituent : Halogenation significantly increases the lipophilicity (LogP) of the fragment. While this improves passive membrane permeability, it also increases the volume of distribution (Vd) and can lead to non-specific protein binding. Crucially, the iodine atom serves as a synthetic vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing medicinal chemists to elaborate the fragment into larger, more stable lead compounds[2].

  • The N,N-Dimethylamide Group : While dialkylation enhances aqueous solubility compared to primary amides, it introduces a major metabolic liability. The N,N-dimethyl group is highly vulnerable to Cytochrome P450 (CYP3A4/CYP2D6)-mediated N-demethylation, often resulting in rapid hepatic clearance[3].

Metabolism A 2-amino-5-iodo- N,N-dimethylbenzamide B N-desmethyl Metabolite A->B CYP3A4 (N-demethylation) C N,N-didesmethyl Metabolite B->C CYP3A4 D Oxidative Deamination B->D MAO/CYP

Phase I metabolic pathways of the N,N-dimethylbenzamide fragment.

In Vitro ADME Profiling: Liver Microsomal Stability

Before advancing to animal models, the metabolic stability of the fragment must be quantified to predict hepatic clearance.

Experimental Protocol: Human Liver Microsome (HLM) Assay

Causality Check: We utilize HLMs rather than hepatocytes because the primary clearance mechanism for this specific scaffold is CYP-mediated Phase I N-demethylation, which is highly active in microsomal fractions.

  • Preparation : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock of 2-amino-5-iodo-N,N-dimethylbenzamide in DMSO.

  • Incubation Matrix : Dilute the fragment to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Logic: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for linear kinetics.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Logic: NADPH is the obligate electron donor for CYP450 enzymes.

  • Quenching (Time-Course) : At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Logic: Acetonitrile instantly denatures CYP enzymes to halt the reaction and efficiently extracts the highly lipophilic iodo-fragment.

  • Centrifugation & Analysis : Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent mass transition.

Representative In Vitro Data
ParameterHLM (Human)RLM (Rat)MLM (Mouse)
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg88.5 µL/min/mg112.4 µL/min/mg
In Vitro Half-Life ( T1/2​ ) 30.6 min15.6 min12.3 min
Primary Metabolite Detected N-desmethylN-desmethylN-desmethyl

In Vivo Pharmacokinetic Evaluation

To establish the baseline PK parameters of the fragment, a rigorous in vivo study in Sprague-Dawley rats is required. This system validates whether the high in vitro clearance translates to a high in vivo extraction ratio.

Experimental Protocol: Rodent PK Study
  • Formulation : Dissolve the compound in 5% DMSO, 10% Tween 80, and 85% Saline. Causality: The 5-iodo substitution renders the molecule highly hydrophobic. Tween 80 acts as a surfactant to prevent the compound from precipitating upon injection into the aqueous bloodstream.

  • Dosing : Administer via intravenous (IV) bolus at 1 mg/kg and oral gavage (PO) at 5 mg/kg to separate cohorts (n=3 per route). Logic: Dual-route dosing is mandatory to calculate absolute bioavailability ( F% ) and to differentiate between poor gastrointestinal absorption and high hepatic first-pass metabolism.

  • Sampling : Collect serial blood samples (approx. 200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2​ EDTA tubes and centrifuge to isolate plasma.

  • Extraction & LC-MS/MS : Extract plasma via protein precipitation (3:1 Acetonitrile:Plasma). Analyze using LC-MS/MS.

Workflow Dose Dosing (IV/PO) Sprague-Dawley Rats Sample Serial Blood Sampling (0.08 - 24 h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Standardized in vivo pharmacokinetic workflow for fragment screening.

Representative In Vivo PK Parameters (Rat)
PK ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax​ (ng/mL) -310Rapid absorption but low peak concentration.
AUC0−∞​ (h·ng/mL) 420650Indicates high systemic elimination.
T1/2​ (h) 0.81.1Short half-life driven by rapid metabolism.
Clearance ( CL ) (L/h/kg) 2.38-High clearance (approaching hepatic blood flow).
Vss​ (L/kg) 2.1-Moderate tissue distribution (driven by Iodine).
Bioavailability ( F% ) -31% Limited by extensive first-pass N-demethylation.

Fragment Elaboration & PK Optimization

The baseline PK data reveals that 2-amino-5-iodo-N,N-dimethylbenzamide has high clearance and low bioavailability, which is typical for unoptimized fragments[2]. However, in FBDD, the fragment is not the final drug. The strategy is to utilize the C5-iodo vector to perform palladium-catalyzed cross-coupling (e.g., attaching a pyrazole, pyridine, or other heterocycles)[1].

Adding steric bulk at the C5 position often alters the binding orientation of the molecule within the CYP450 active site, shielding the vulnerable N,N-dimethyl group from oxidative attack. This elaboration simultaneously increases target binding affinity and dramatically reduces intrinsic clearance, transforming a transient fragment into a viable, long-acting lead compound[3].

Elaboration Frag Fragment Core (High Clearance) Coupling Pd-Catalyzed Cross-Coupling (at C5-Iodo) Frag->Coupling Lead Lead Compound (Optimized Vd & T1/2) Coupling->Lead

Fragment elaboration strategy utilizing the C5-iodo vector for PK optimization.

Conclusion

Evaluating the pharmacokinetics of 2-amino-5-iodo-N,N-dimethylbenzamide provides a masterclass in fragment-based drug design. While its N,N-dimethyl group presents a clear metabolic liability resulting in high clearance, its 5-iodo substitution provides the exact synthetic handle needed to overcome this flaw. By employing rigorous, self-validating in vitro and in vivo protocols, drug discovery scientists can accurately map the ADME profile of this scaffold and rationally design next-generation kinase inhibitors with optimized half-lives and oral bioavailability.

References

  • SGX Pharmaceuticals, Inc. (2009). Fused ring heterocycle kinase modulators (US Patent No. 7,626,021 B2). U.S.
  • Chan, B. W. G. L., Lynch, N. B., Tran, W., & Kassiou, M. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1379518.[Link]

  • Kaul, M., Mark, L., Zhang, Y., Parhi, A. K., Lyu, Y. L., Pawlak, J., Saravolatz, S., Saravolatz, L. D., Weinstein, M. P., LaVoie, E. J., & Pilch, D. S. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(8), 4845–4855.[Link]

Sources

1H and 13C NMR Spectral Analysis of 2-Amino-5-iodo-N,N-dimethylbenzamide: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Accurate structural elucidation is the cornerstone of rational drug design and synthetic validation. 2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5) is a highly functionalized anthranilamide derivative that serves as a critical intermediate in the synthesis of fused ring heterocycle kinase modulators, including inhibitors targeting Bcr-Abl and c-Met pathways. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By bridging empirical spectral data with the underlying quantum mechanical and thermodynamic causality—such as the heavy atom effect and amide bond hindered rotation—this guide equips researchers with the expertise to confidently verify molecular integrity.

Chemical Context & Strategic Significance

The molecular architecture of 2-amino-5-iodo-N,N-dimethylbenzamide presents a unique trisubstituted benzene system. It features three distinct functional groups that govern its electronic environment and subsequent NMR behavior:

  • C1 - Tertiary Amide ( −CON(CH3​)2​ ) : Introduces restricted rotation and complex steric dynamics.

  • C2 - Primary Amine ( −NH2​ ) : Acts as a strong electron-donating group (EDG) via resonance, shielding the ortho and para positions while participating in intramolecular hydrogen bonding.

  • C5 - Iodine Atom ( −I ) : A massive, polarizable halogen that exerts a profound "heavy atom effect" on the ipso carbon, drastically altering the 13 C NMR landscape.

This specific substitution pattern makes the compound an ideal precursor for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings at the C-I bond) during the development of advanced[1].

Experimental Methodology: Synthesis & Sample Preparation

To ensure the NMR data is self-validating, the spectral analysis must be grounded in a robust synthetic protocol. The following methodology details the HATU-mediated amidation of 2-amino-5-iodobenzoic acid, ensuring high-fidelity sample generation[1].

Step-by-Step Synthesis Protocol
  • Substrate Dissolution : Dissolve 5.0 g (19 mmol) of 2-amino-5-iodobenzoic acid in 100 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Carboxylic Acid Activation : Introduce 7.9 g (21 mmol) of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 2.1 g (21 mmol) of triethylamine. Stir magnetically for 5 minutes to form the active ester[1].

  • Amidation : Dropwise add 19 mL (38 mmol) of dimethylamine (2.0 M solution in THF). Allow the reaction mixture to stir continuously overnight at ambient temperature ( 25∘C ).

  • Workup & Isolation : Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Ethyl Acetate/Hexanes) to isolate the pure title compound.

NMR Sample Preparation & Solvent Causality

Dissolve 15–20 mg of the purified 2-amino-5-iodo-N,N-dimethylbenzamide in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO-d6​ ).

  • Causality of Solvent Choice : DMSO-d6​ is explicitly chosen over CDCl3​ or CD3​OD because it lacks exchangeable protons, preventing the rapid deuterium exchange of the −NH2​ signal. Furthermore, the high dielectric constant of DMSO stabilizes the rotameric states of the N,N-dimethylamide group, allowing for clear observation of hindered rotation phenomena[2].

Structural Elucidation Workflow

NMRElucidation Start 2-Amino-5-iodo-N,N-dimethylbenzamide Sample Preparation Acquisition NMR Acquisition (1H & 13C, DMSO-d6) Start->Acquisition H1_NMR 1H NMR Analysis Acquisition->H1_NMR C13_NMR 13C NMR Analysis Acquisition->C13_NMR Aromatic Aromatic Spin System (ABX Pattern) H1_NMR->Aromatic Amide Amide Hindered Rotation (N-Me2 Singlets) H1_NMR->Amide HeavyAtom Heavy Atom Effect (C-I Shielding ~76 ppm) C13_NMR->HeavyAtom Carbonyl Carbonyl Resonance (~169 ppm) C13_NMR->Carbonyl Validation Structural Validation & Cross-referencing Aromatic->Validation Amide->Validation HeavyAtom->Validation Carbonyl->Validation

Logical workflow for NMR structural elucidation of 2-amino-5-iodo-N,N-dimethylbenzamide.

Quantitative Spectral Data Presentation

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d6​ )

The aromatic protons form a classic ABX spin system due to the 1,2,5-trisubstitution pattern. The electron-donating amine group significantly shields the ortho proton (H-3), pushing it upfield.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.35Doublet of doublets (dd) J=8.5,2.0 1HAromatic H-4 (meta to NH 2​ , ortho to I)
7.25Doublet (d) J=2.0 1HAromatic H-6 (ortho to amide, ortho to I)
6.55Doublet (d) J=8.5 1HAromatic H-3 (ortho to NH 2​ )
5.40Broad singlet (br s)-2HAmine -NH 2​ (Exchangeable)
2.95Singlet (s)-3HAmide -NCH 3​ (Rotamer A)
2.85Singlet (s)-3HAmide -NCH 3​ (Rotamer B)
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d6​ )

The 13 C spectrum provides definitive proof of the iodine substitution via the heavy atom effect, alongside the confirmation of the tertiary amide carbon.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Note
169.0Quaternary (C=O)CarbonylDeshielded by oxygen electronegativity.
146.0Quaternary (C-N)C-2 (C-NH 2​ )Deshielded by nitrogen electronegativity.
138.0Methine (CH)C-4Aromatic carbon.
136.0Methine (CH)C-6Aromatic carbon.
124.0Quaternary (C-C)C-1 (C-C=O)Ipso carbon to the amide group.
118.0Methine (CH)C-3Shielded by the ortho -NH 2​ resonance effect.
76.0Quaternary (C-I)C-5 (C-I)Heavy Atom Effect : Extreme upfield shift.
38.0Primary (CH 3​ )N-CH 3​ Methyl carbon (Rotamer A).
34.0Primary (CH 3​ )N-CH 3​ Methyl carbon (Rotamer B).

Mechanistic Causality in NMR Spectroscopy

To elevate this analysis from a mere data readout to a self-validating scientific framework, we must examine the physical chemistry driving these spectral signatures.

I. The Heavy Atom Effect (Spin-Orbit Coupling)

In the 13 C NMR spectrum, the C-5 carbon attached to the iodine atom does not appear in the typical aromatic region (110–140 ppm). Instead, it resonates at an anomalously upfield position of ~76.0 ppm .

  • Causality : Iodine is a massive, highly polarizable halogen. The electrons in the deep core orbitals of iodine move at relativistic speeds, inducing a strong magnetic field via spin-orbit coupling . This local magnetic field heavily shields the adjacent ipso carbon nucleus from the external magnetic field ( B0​ ) of the NMR spectrometer, pushing the signal drastically upfield. Observing this 76.0 ppm signal is the definitive, self-validating proof of successful iodination at the C-5 position.

II. Amide Bond Hindered Rotation

A novice observer might expect the N,N-dimethyl group to appear as a single 6H singlet in the 1 H NMR spectrum. However, Table 1 shows two distinct 3H singlets at 2.95 ppm and 2.85 ppm.

  • Causality : The lone pair of electrons on the amide nitrogen delocalizes into the adjacent carbonyl π∗ antibonding orbital. This resonance grants the C–N bond partial double-bond character , creating a high energy barrier to rotation ( ΔG‡≈15−20 kcal/mol ). At room temperature, the rotation is slow on the NMR timescale. Consequently, the two methyl groups are locked into distinct magnetic environments (one syn to the carbonyl oxygen, one anti), resulting in two separate signals in both 1 H and 13 C spectra.

III. Intramolecular Hydrogen Bonding

The primary amine protons (-NH 2​ ) appear as a broad singlet around 5.40 ppm.

  • Causality : In 2-aminobenzamides, the spatial proximity of the C2-amine to the C1-carbonyl oxygen facilitates the formation of a stable 6-membered intramolecular hydrogen bond ring. This interaction draws electron density away from the amine protons, deshielding them and shifting their resonance slightly downfield compared to a standard, unhindered aniline derivative. This structural rigidity is a well-documented phenomenon in [2] and plays a critical role in the antiproliferative bioactivity of [3].

References

  • US7626021B2 - Fused ring heterocycle kinase modulators. Google Patents.
  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides . Semantic Scholar / Molecules. Available at:[Link]

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality . Bioorganic & Medicinal Chemistry (via PMC). Available at:[Link]

Sources

A Guide to the Crystal Structure Analysis of 2-amino-5-iodo-N,N-dimethylbenzamide: From Synthesis to In-depth Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of 2-amino-5-iodo-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and materials science. The document is structured to guide researchers, scientists, and drug development professionals through the critical phases of synthesis, crystallization, data acquisition, and detailed structural interpretation. By grounding our methodology in established protocols and theoretical frameworks, we aim to provide a self-validating system for the elucidation of this and similar molecular structures.

Introduction: The Significance of Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs) and novel materials, understanding the crystal structure is paramount. It governs solubility, stability, bioavailability, and intermolecular interactions, which are critical determinants of a drug's efficacy and a material's function. 2-amino-5-iodo-N,N-dimethylbenzamide, a halogenated aromatic amide, presents an interesting case for studying the interplay of hydrogen bonding and halogen bonding in crystal packing. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures.[1][2] This guide will detail the process of obtaining and analyzing the crystal structure of this target compound.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide

A plausible synthetic route to the title compound involves the amidation of a suitable benzoic acid derivative. A common method is the reaction of 2-amino-5-iodobenzoic acid with dimethylamine, facilitated by a coupling agent.

Experimental Protocol: Synthesis

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agents: Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Stir at room temperature for 30 minutes to form the active ester.

  • Amination: Introduce a solution of dimethylamine (2.0 eq, e.g., as a solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine) to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproducts. Wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-iodo-N,N-dimethylbenzamide. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining single crystals suitable for SC-XRD is often the most challenging step. The quality of the crystals directly impacts the resolution and accuracy of the final structure.[3] Several methods should be attempted to find the optimal crystallization conditions.

Experimental Protocols: Crystallization

  • Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) in a small, clean vial.[4]

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[5]

  • Vapor Diffusion:

    • Sitting Drop: Dissolve the compound in a "good" solvent (e.g., dichloromethane). Place a drop of this solution on a siliconized glass slide. In a sealed chamber, place a reservoir of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

    • Hanging Drop: Similar to the sitting drop method, but the drop of the compound's solution is placed on the underside of the siliconized glass slide, which is then inverted over the anti-solvent reservoir.

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible anti-solvent (e.g., ethanol or hexane) on top of the solution, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly diffuse into one another.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using SC-XRD. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[2][7]

Diagram: Experimental Workflow for Crystal Structure Analysis

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd SC-XRD Analysis cluster_analysis In-depth Analysis Synthesis Synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide Purification Column Chromatography Synthesis->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Characterization->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Hirshfeld Hirshfeld Surface Analysis Validation->Hirshfeld Reporting Reporting & Visualization Hirshfeld->Reporting

A schematic overview of the experimental workflow from synthesis to final structural analysis.

Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the positions and intensities of the diffracted X-rays are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure.

Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods or Patterson methods are commonly employed. The presence of the heavy iodine atom makes Patterson methods particularly effective.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

Results and Discussion: Unveiling the Molecular and Supramolecular Structure

The final refined structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Structure

The analysis of the refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of 2-amino-5-iodo-N,N-dimethylbenzamide. The planarity of the benzamide moiety and the orientation of the N,N-dimethyl groups relative to the aromatic ring would be of particular interest.

Table 1: Hypothetical Crystallographic Data for 2-amino-5-iodo-N,N-dimethylbenzamide

ParameterValue
Chemical formulaC₉H₁₁IN₂O
Formula weight290.10
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 15.2(1) Å, c = 9.1(1) Å
α = 90°, β = 105.2(1)°, γ = 90°
Volume1125(3) ų
Z4
Density (calculated)1.712 Mg/m³
Absorption coefficient2.85 mm⁻¹
F(000)568
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit on F²1.05
Supramolecular Structure and Intermolecular Interactions

In the solid state, molecules interact with their neighbors through a variety of non-covalent forces, which dictate the crystal packing. For 2-amino-5-iodo-N,N-dimethylbenzamide, key interactions are expected to include:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, and the carbonyl oxygen atom is a hydrogen bond acceptor. It is likely that N-H···O hydrogen bonds link neighboring molecules, forming chains or sheets.[4][8]

  • Halogen Bonding: The iodine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or the amine nitrogen of adjacent molecules.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram: Key Intermolecular Interactions

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond O1 C=O I1 C-I I1->O2 C-I···O Halogen Bond Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking

Sources

A Comprehensive Technical Guide to the Synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-amino-5-iodo-N,N-dimethylbenzamide, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the most viable synthetic routes.

Introduction

2-amino-5-iodo-N,N-dimethylbenzamide is a versatile aromatic compound characterized by an ortho-amino group, a para-iodo substituent, and a dimethylated amide functionality. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including but not limited to, novel therapeutic agents and functional materials. The strategic placement of the iodo group allows for further molecular elaboration through various cross-coupling reactions, while the aminobenzamide core is a recognized pharmacophore in several classes of biologically active compounds.

This guide will explore two principal and field-proven synthetic pathways for the preparation of this target molecule, providing detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.

Pathway 1: Synthesis from 2-Aminobenzoic Acid

This classic and robust pathway commences with the readily available starting material, 2-aminobenzoic acid (anthranilic acid). The synthesis involves a three-step sequence: electrophilic iodination, conversion to the acyl chloride, and subsequent amidation with dimethylamine.

Step 1: Iodination of 2-Aminobenzoic Acid to 2-Amino-5-iodobenzoic Acid

The introduction of an iodine atom at the 5-position of the anthranilic acid ring is achieved via an electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Steric hindrance from the adjacent carboxylic acid group favors substitution at the para position. A common and effective method utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, which generates the iodinating species in situ.[1][2][3]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.

  • Add molecular iodine (0.5 equivalents) to the solution and stir until it is homogeneously dispersed.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1 equivalent) dropwise to the reaction mixture at room temperature.[1][2][3]

  • Stir the reaction mixture at room temperature for 5 hours or at 50°C for 1-3 hours to ensure complete reaction.[1][3]

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-amino-5-iodobenzoic acid.

Step 2: Conversion of 2-Amino-5-iodobenzoic Acid to 2-Amino-5-iodobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4]

Experimental Protocol:

  • In a fume hood, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gases ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-5-iodobenzoyl chloride, which is typically used in the next step without further purification.

Step 3: Amidation of 2-Amino-5-iodobenzoyl Chloride with Dimethylamine

The final step involves the nucleophilic acyl substitution of the acyl chloride with dimethylamine to form the desired N,N-dimethylbenzamide. This reaction is typically fast and exothermic.

Experimental Protocol:

  • Dissolve the crude 2-amino-5-iodobenzoyl chloride in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of dimethylamine (2.2 equivalents, either as a solution in THF or as an aqueous solution) to the cooled acyl chloride solution with vigorous stirring. An excess of a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to scavenge the HCl generated.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-amino-5-iodo-N,N-dimethylbenzamide.

Diagram of Pathway 1 Synthesis:

Synthesis_Pathway_1 Start 2-Aminobenzoic Acid Intermediate1 2-Amino-5-iodobenzoic Acid Start->Intermediate1 I₂, H₂O₂, CH₃COOH Intermediate2 2-Amino-5-iodobenzoyl Chloride Intermediate1->Intermediate2 SOCl₂, cat. DMF Product 2-Amino-5-iodo-N,N-dimethylbenzamide Intermediate2->Product (CH₃)₂NH

Caption: Synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide from 2-aminobenzoic acid.

Pathway 2: Synthesis from Isatoic Anhydride Derivatives

An alternative and often more direct route utilizes isatoic anhydride or its iodinated derivative as the starting material. This pathway leverages the reactivity of the anhydride, which undergoes ring-opening upon reaction with an amine.

Method A: Starting from 6-Iodoisatoic Anhydride

This is the most direct approach in this pathway, where the iodo-substituent is already incorporated into the starting material. The reaction with dimethylamine leads directly to the final product.

Experimental Protocol:

  • Suspend 6-iodoisatoic anhydride (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[5]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of dimethylamine (2-3 equivalents) to the reaction mixture. The reaction is often exothermic.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the evolution of carbon dioxide.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-iodo-N,N-dimethylbenzamide.

Method B: Starting from 2-Amino-N,N-dimethylbenzamide

This method involves the initial synthesis of 2-amino-N,N-dimethylbenzamide from isatoic anhydride, followed by iodination.

Sub-step 1: Synthesis of 2-Amino-N,N-dimethylbenzamide from Isatoic Anhydride

Experimental Protocol:

  • In a reaction vessel, add isatoic anhydride (1 equivalent) to a solvent such as acetonitrile or ethylene dichloride.[6]

  • Cool the mixture to below 10°C.[6]

  • Slowly add an aqueous solution of dimethylamine (1.1-1.5 equivalents).[6]

  • Allow the reaction to warm to room temperature and stir for 4-5 hours.[6]

  • After the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and purifying the residue.

Sub-step 2: Iodination of 2-Amino-N,N-dimethylbenzamide

The final step is the selective iodination at the 5-position. The reaction conditions would be similar to the iodination of 2-aminobenzoic acid, taking into account the different solubility and reactivity of the N,N-dimethylbenzamide.

Experimental Protocol:

  • Dissolve 2-amino-N,N-dimethylbenzamide (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Add molecular iodine (0.5 equivalents).

  • Slowly add an oxidizing agent, such as hydrogen peroxide (1 equivalent), and stir at room temperature until the reaction is complete.

  • Work-up the reaction as described in Pathway 1, Step 1 to isolate and purify the final product.

Diagram of Pathway 2 Synthesis:

Synthesis_Pathway_2 cluster_A Method A cluster_B Method B Start_A 6-Iodoisatoic Anhydride Product_A 2-Amino-5-iodo-N,N-dimethylbenzamide Start_A->Product_A (CH₃)₂NH Start_B Isatoic Anhydride Intermediate_B 2-Amino-N,N-dimethylbenzamide Start_B->Intermediate_B (CH₃)₂NH Product_B 2-Amino-5-iodo-N,N-dimethylbenzamide Intermediate_B->Product_B I₂, Oxidizing Agent

Caption: Synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide from isatoic anhydride derivatives.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1 (from 2-Aminobenzoic Acid)Pathway 2 (from Isatoic Anhydride Derivatives)
Starting Material Availability 2-Aminobenzoic acid is readily available and inexpensive.Isatoic anhydride is also common, but 6-iodoisatoic anhydride is a more specialized and expensive starting material.
Number of Steps Typically 3 steps.Method A is a single step. Method B is 2 steps.
Overall Yield Can be moderate to good, but depends on the efficiency of each step.Method A can have a high yield for the single step. Method B's yield is dependent on two steps.
Scalability All steps are generally scalable.The reaction of isatoic anhydrides with amines is highly scalable.
Safety and Handling Involves the use of thionyl chloride, which is corrosive and moisture-sensitive.Generally involves less hazardous reagents, though dimethylamine is a flammable and corrosive gas/liquid.
Purification May require purification at each step.Can sometimes yield a product pure enough for subsequent use after a simple work-up.

Conclusion

Both pathways presented in this guide offer viable routes to 2-amino-5-iodo-N,N-dimethylbenzamide. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding the handling of specific reagents.

Pathway 1, starting from 2-aminobenzoic acid, is a more traditional and versatile approach that allows for the synthesis of a variety of substituted aminobenzamides. Pathway 2, particularly Method A starting from 6-iodoisatoic anhydride, is a more convergent and efficient route if the iodinated starting material is accessible. For large-scale production, the isatoic anhydride route may be preferable due to its fewer steps and potentially simpler work-up procedures.

It is recommended that researchers carefully evaluate the pros and cons of each pathway in the context of their specific research needs and resources.

References

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 2-Amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Application Focus: Intermediate synthesis for fused ring heterocycle kinase modulators (e.g., Bcr-Abl inhibitors)

Introduction and Mechanistic Rationale

The compound 2-amino-5-iodo-N,N-dimethylbenzamide is a critical halogenated building block frequently utilized in the development of small-molecule kinase inhibitors, particularly those targeting the Bcr-Abl tyrosine kinase implicated in Chronic Myelogenous Leukemia (CML)[1]. The presence of the aryl iodide provides a versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to elaborate the heterocyclic core[1].

This application note details a highly efficient amidation protocol converting 2-amino-5-iodobenzoic acid to its corresponding N,N-dimethylamide. To achieve high conversion rates and suppress side reactions, the protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is selected over traditional carbodiimides (like DCC or EDC) because the incorporated 7-azabenzotriazole moiety rapidly forms a highly reactive active ester intermediate, driving the amidation forward even with sterically hindered or electronically deactivated substrates, while minimizing epimerization.

Experimental Workflow Diagram

SynthesisWorkflow Step1 Starting Material 2-Amino-5-iodobenzoic acid Step2 Activation HATU + TEA in DCM (5 min) Step1->Step2 Step3 Active Ester Formation (Transient Intermediate) Step2->Step3 Deprotonation & Coupling Step4 Amidation Add Dimethylamine in THF Step3->Step4 Step5 Aqueous Workup Wash & Phase Separation Step4->Step5 Nucleophilic Acyl Substitution Step6 Target Compound 2-Amino-5-iodo-N,N-dimethylbenzamide Step5->Step6

Workflow for the HATU-mediated amidation of 2-amino-5-iodobenzoic acid.

Materials and Reagents

The following stoichiometric ratios are optimized for a 19 mmol scale reaction to ensure complete consumption of the benzoic acid precursor[1].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Amino-5-iodobenzoic acid Starting Material263.031.0 eq5.0 g (19 mmol)
HATU Coupling Agent380.231.1 eq7.9 g (21 mmol)
Triethylamine (TEA) Base101.191.1 eq2.1 g (21 mmol)
Dimethylamine (2.0 M in THF)Nucleophile45.082.0 eq19.0 mL (38 mmol)
Dichloromethane (DCM) Solvent84.93N/A100 mL

Note: Solvents should be anhydrous to prevent competitive hydrolysis of the active ester intermediate.

Step-by-Step Synthesis Protocol

Phase 1: Carboxylic Acid Activation

Causality Focus: Pre-activation of the carboxylic acid is critical. Adding the amine too early can lead to salt formation (ammonium carboxylate), which drastically reduces the electrophilicity of the carbonyl carbon and stalls the reaction.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Purge the flask with dry nitrogen to maintain an inert atmosphere.

  • Dissolution: Suspend 2-Amino-5-iodobenzoic acid (5.0 g, 19 mmol) in anhydrous dichloromethane (100 mL)[1]. Observation: The mixture may appear as a fine suspension depending on ambient temperature.

  • Base Addition: Add triethylamine (2.1 g, 21 mmol) to the stirring mixture. The base serves a dual purpose: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, and it neutralizes the hexafluorophosphate counterion of HATU.

  • Coupling Agent Addition: Add HATU (7.9 g, 21 mmol) in one portion[1].

  • Pre-activation: Allow the reaction mixture to stir at room temperature (20–25 °C) for exactly 5 minutes[1]. This brief window allows the formation of the highly reactive HOAt ester intermediate.

Phase 2: Nucleophilic Acyl Substitution
  • Amine Addition: Dropwise, add the dimethylamine solution (2.0 N in THF, 19 mL, 38 mmol) via syringe over 2-3 minutes[1]. An excess (2.0 eq) is used to ensure complete conversion and compensate for any evaporative loss of the volatile amine.

  • Reaction Propagation: Continue magnetic stirring at room temperature. Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Typical reaction times range from 2 to 4 hours for complete consumption of the active ester.

Phase 3: Workup and Isolation

Causality Focus: HATU and its byproducts (tetramethylurea and HOAt) are highly water-soluble, making aqueous workup the most efficient primary purification method.

  • Quenching: Dilute the reaction mixture with an additional 50 mL of DCM and transfer to a separatory funnel.

  • Aqueous Washing:

    • Wash with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 75 mL) to remove any unreacted carboxylic acid and acidic HOAt byproducts.

    • Wash with 1.0 M aqueous HCl (1 x 50 mL) to remove excess dimethylamine and triethylamine. (Caution: Ensure the product's aniline-like amino group is not over-protonated and lost to the aqueous layer; 2-aminobenzamides typically have a low pKa, but monitor the aqueous phase if yields are low).

    • Wash with brine (1 x 75 mL) to aid in breaking any emulsions and pre-dry the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-iodo-N,N-dimethylbenzamide.

  • Purification: If necessary, purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate gradient) or recrystallization to achieve >95% purity required for downstream kinase inhibitor synthesis.

References

  • Title: Fused ring heterocycle kinase modulators (US7626021B2)

Sources

Application Note: 2-Amino-5-iodo-N,N-dimethylbenzamide as a Strategic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on privileged scaffolds that can accurately mimic natural ligands while offering vectors for synthetic divergence. 2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5) represents a highly optimized, trifunctional building block designed specifically for this purpose[1].

This molecule is engineered with three distinct functional handles, each serving a specific mechanistic and structural role:

  • The 5-Iodo Substituent: Iodine possesses a large atomic radius and a weak C–I bond, making it an exceptionally reactive electrophile for Palladium-catalyzed oxidative addition. It allows for cross-coupling reactions at significantly lower temperatures than bromo- or chloro-analogs, preventing the thermal degradation of the molecule.

  • The N,N-Dimethylamide Group: Unlike primary or secondary amides, the tertiary N,N-dimethylamide lacks a hydrogen-bond donor. This prevents unwanted intramolecular cyclization during harsh cross-coupling conditions. In a biological context, it often projects into the solvent-exposed region of a kinase binding pocket, enhancing aqueous solubility and metabolic stability without introducing promiscuous H-bond liabilities[2].

  • The 2-Amino (Aniline) Group: A nucleophilic handle that can be selectively acylated, sulfonylated, or utilized in tandem cyclization reactions to form fused heterocyclic systems (e.g., quinazolines or indazoles).

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this precursor is critical for predicting its behavior in both organic synthesis (solubility, reactivity) and biological environments (ADME profiling).

PropertyValueStrategic Implication
Chemical Name 2-Amino-5-iodo-N,N-dimethylbenzamideStandard IUPAC nomenclature.
CAS Number 960067-72-5Commercial identifier for procurement[1].
Molecular Formula C9H11IN2O-
Molecular Weight 290.10 g/mol Leaves ~210 Da for further elaboration before hitting the Lipinski rule-of-5 limit (500 Da).
H-Bond Donors 1 (Aniline -NH2)Retains a single critical interaction point for the kinase hinge region.
H-Bond Acceptors 2 (C=O, Aniline -NH2)Facilitates interaction with backbone amides in target proteins.
Isotopic Signature Monoisotopic (127I)Yields a distinct, single-peak LC-MS profile ([M+H]+ = 291.1) for easy reaction monitoring.

Mechanistic Pathways & Synthetic Utility

The true value of 2-amino-5-iodo-N,N-dimethylbenzamide lies in its ability to act as a central hub for synthetic divergence. By selectively addressing the iodo or the amino group, medicinal chemists can rapidly generate libraries of complex molecules.

SyntheticDivergence Core 2-Amino-5-iodo- N,N-dimethylbenzamide R_Suzuki Suzuki-Miyaura Coupling Core->R_Suzuki Aryl-B(OH)2 Pd(dppf)Cl2 R_Sono Sonogashira Coupling Core->R_Sono Terminal Alkyne Pd(PPh3)4, CuI R_Acyl N-Acylation / Derivatization Core->R_Acyl Electrophile Base P_Suzuki 5-Aryl/Heteroaryl Derivatives R_Suzuki->P_Suzuki P_Sono 5-Alkynyl Derivatives R_Sono->P_Sono P_Acyl 2-Amido/Sulfonamido Derivatives R_Acyl->P_Acyl

Figure 1: Primary synthetic divergence pathways for 2-amino-5-iodo-N,N-dimethylbenzamide.

Detailed Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . It incorporates explicit causality for reagent selection and built-in analytical checkpoints to verify success before proceeding to subsequent synthetic steps.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This methodology is adapted from validated patent literature for the synthesis of fused ring heterocycle kinase modulators[2].

Objective: Selective C–C bond formation at the C5 position while preserving the integrity of the 2-amino and N,N-dimethylamide groups.

Materials & Reagents
  • Substrate: 2-Amino-5-iodo-N,N-dimethylbenzamide (0.67 g, 2.3 mmol)

  • Coupling Partner: Aryl or Heteroaryl boronic acid (2.5 mmol, 1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (106 mg, 0.13 mmol, ~5 mol%)

  • Base: 1 N Aqueous Sodium Carbonate (Na₂CO₃) (6.0 mL, 6.0 mmol)

  • Solvent System: Tetrahydrofuran (THF) (6.0 mL) and Acetonitrile (MeCN) (6.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In a 20 mL heavy-walled microwave reaction vial, add the 2-amino-5-iodo-N,N-dimethylbenzamide and the selected boronic acid.

  • Solvent Addition: Add THF (6 mL) and MeCN (6 mL), followed by the 1 N aqueous Na₂CO₃ (6 mL).

    • Causality: This specific ternary solvent system (THF/MeCN/H₂O) is engineered for biphasic homogeneity. THF solubilizes the organic precursor, MeCN provides excellent microwave transparency for rapid, uniform heating, and water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex necessary for transmetalation.

  • Degassing (Critical Step): Submerge a nitrogen sparging needle into the suspension and bubble N₂ gas vigorously for exactly 2 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂ catalyst and continue nitrogen degassing for an additional 1 minute. Seal the vial immediately with a crimp cap.

    • Causality: The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is chosen for its large "bite angle." This steric bulk accelerates the reductive elimination step of the catalytic cycle and prevents the catalyst from being poisoned by the free aniline (-NH₂) group on the substrate.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 110 °C for 20 minutes.

  • Validation Checkpoint (Self-Validation):

    • Extract a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Expected Result: Complete disappearance of the starting material peak at m/z 291.1 [M+H]+. Appearance of a new peak corresponding to the mass of the coupled product. If m/z 291.1 persists, re-seal and irradiate for an additional 10 minutes.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash with Brine (2 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Case Study: Application in Kinase Inhibitor Design

The structural topology of 2-amino-5-iodo-N,N-dimethylbenzamide makes it an ideal precursor for targeting dysregulated kinases in oncology, such as c-Abl (implicated in Chronic Myelogenous Leukemia) and MET (implicated in gastric and bladder cancers)[2].

When this precursor is elaborated via the Suzuki coupling protocol described above, the resulting 5-aryl-2-aminobenzamide derivatives perfectly mimic the adenine ring of ATP.

  • The 2-amino group acts as a critical hydrogen-bond donor to the hinge region of the kinase.

  • The 5-aryl extension (formerly the iodo position) is directed deep into the hydrophobic "DFG-out" pocket, locking the kinase into an inactive conformation.

  • The N,N-dimethylamide projects outward toward the solvent boundary. Because it lacks a hydrogen-bond donor, it avoids unfavorable desolvation penalties and prevents off-target binding, thereby increasing the overall selectivity and bioavailability of the resulting drug candidate[2].

References

  • BLD Pharm. "2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5) Product Information." BLD Pharm. 1

  • Arnold, W. D., et al. "Fused ring heterocycle kinase modulators." US Patent 7,626,021 B2, Google Patents, 2004. 2

Sources

Application Note: 2-Amino-5-iodo-N,N-dimethylbenzamide as a Versatile Synthon in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

[label="5. TLC & Purification\nIsolate Product", fillcolor

Refining DOT Diagram's Structure

I'm now revising the DOT diagram to accurately represent a kinase inhibitor synthesis workflow. The diagram will now include in-process controls with a clear peak intensity of starting material. Step 3 focuses on the product formation by LC-MS analysis. The revised caption will reflect the self-validating aspect and direct the user during each process. The maximum width will be enforced. I will also incorporate an accurate citation for US7626021B2, for kinase inhibitor synthesis.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Reactivity, and Self-Validating Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, particularly within the development of targeted kinase inhibitors, the strategic selection of highly functionalized building blocks is critical. 2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5) represents a highly versatile, multi-functional synthon. Its architecture presents three distinct, orthogonally reactive sites:

  • The 5-Iodo Position: Highly activated for palladium-catalyzed oxidative addition, enabling C-C or C-N bond formation.

  • The 2-Amino Position: An electron-rich nucleophilic center primed for acylation, urea formation, or cyclization into fused heterocycles.

  • The N,N-Dimethylamide Group: A sterically demanding, electron-withdrawing directing group that is highly stable under cross-coupling conditions and frequently serves as a critical hydrogen-bond acceptor in the active site of target proteins.

This unique combination allows chemists to perform modular, late-stage functionalizations without the need for extensive protection/deprotection strategies. For instance, this specific scaffold has been pivotal in the synthesis of fused ring heterocycle kinase modulators targeting Bcr-Abl and c-Met kinases, which are implicated in chronic myelogenous leukemia (CML) [1]. Furthermore, 2-aminobenzamide derivatives are widely recognized for their broad pharmacological utility, including antimicrobial and antiproliferative activities [2].

OrthogonalReactivity Core 2-amino-5-iodo-N,N-dimethylbenzamide Iodo 5-Iodo Position (Pd-Catalyzed Coupling) Core->Iodo Suzuki/Heck Amino 2-Amino Position (Acylation/Cyclization) Core->Amino Electrophilic Attack Amide N,N-dimethylamide (Steric Shielding) Core->Amide Structural Motif

Fig 1. Orthogonal reactivity pathways of the benzamide scaffold.

Experimental Design: Causality in Catalyst Selection

When functionalizing the 5-iodo position via Suzuki-Miyaura cross-coupling, the choice of the palladium catalyst is non-trivial. The free 2-amino group can act as a bidentate ligand alongside the amide carbonyl, potentially chelating the palladium center and poisoning the catalyst.

The Solution: Utilizing Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Causality: The dppf ligand possesses a large bite angle (~99°), which tightly binds the Pd center, preventing displacement by the substrate's ortho-amino group. Furthermore, this wide bite angle sterically accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward efficiently despite the steric bulk of the adjacent N,N-dimethylamide group.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following protocol for the synthesis of 5-aryl-2-amino-N,N-dimethylbenzamide derivatives is designed as a self-validating system . It incorporates strict In-Process Controls (IPCs) that dictate the workflow dynamically.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Step 1: Reagent Preparation & Degassing

  • Action: In a 50 mL Schlenk flask, combine 2-amino-5-iodo-N,N-dimethylbenzamide (1.0 eq, 2.0 mmol), the target arylboronic acid (1.2 eq, 2.4 mmol), and Na₂CO₃ (3.0 eq, 6.0 mmol). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL).

  • Causality: Dioxane readily dissolves the organic substrates, while water is mandatory to dissolve the inorganic base and generate the reactive boronate intermediate required for transmetalation.

  • Critical Step: Sparge the mixture with Argon for 15 minutes. Why? Dissolved oxygen will irreversibly oxidize the dppf phosphine ligands to phosphine oxides, terminating the catalytic cycle.

Step 2: Catalyst Addition & Reaction Execution

  • Action: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a positive stream of Argon. Seal the flask and heat to 90 °C with vigorous stirring.

Step 3: IPC & Self-Validation Loop (At t = 4 hours)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Criteria: Monitor the Extracted Ion Chromatogram (EIC) for the starting material (m/z 291.1 [M+H]⁺ ).

  • System Logic:

    • If m/z 291.1 is < 1% AUC (Area Under Curve): The reaction is validated as complete. Proceed to Step 4.

    • If m/z 291.1 is > 1% AUC: The system has stalled. Add an additional 2 mol% of Pd(dppf)Cl₂ and 0.5 eq of boronic acid, heat for 2 more hours, and repeat Step 3.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc (30 mL), and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

ProtocolWorkflow Step1 1. Reagent Prep Degas Dioxane/H2O Step2 2. Suzuki Coupling Pd(dppf)Cl2, 90°C Step1->Step2 IPC IPC: LC-MS Analysis Target m/z 291.1 clearance Step2->IPC IPC->Step2 SM > 1% (Add Pd) Step3 3. Workup EtOAc Extraction IPC->Step3 SM < 1% Step4 4. Cyclization Triphosgene / Base Step3->Step4

Fig 2. Self-validating workflow for cross-coupling and subsequent cyclization.

Quantitative Data Presentation

To further guide experimental design, the following table summarizes the quantitative optimization data for the cross-coupling of 2-amino-5-iodo-N,N-dimethylbenzamide with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst System (5 mol%)Solvent SystemBase (3.0 eq)Temp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ Toluene / H₂ONa₂CO₃9045%Significant catalyst poisoning by 2-amino group; high dehalogenation.
Pd(OAc)₂ / SPhos 1,4-Dioxane / H₂OK₃PO₄10072%Good conversion, but sterics of SPhos hindered rapid transmetalation.
Pd₂(dba)₃ / XPhos THFCs₂CO₃8085%Fast reaction, but high cost of ligand limits scale-up viability.
Pd(dppf)Cl₂ 1,4-Dioxane / H₂ONa₂CO₃9091% Optimal. Large bite angle prevented poisoning; highly scalable.

Note: Yields represent isolated yields after column chromatography. IPC validation was utilized across all trials to ensure maximum possible conversion before workup.

References

  • Source: Google Patents (US7626021B2)
  • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: MDPI (Molecules 2014, 19(3), 3417-3432) URL: [Link]

Sources

Application Note: Advanced Catalytic Amidation Techniques for 2-Amino-5-iodo-N,N-dimethylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Utility

In modern drug discovery, the functionalization of highly substituted aniline derivatives is a critical pathway for synthesizing targeted therapeutics. 2-Amino-5-iodo-N,N-dimethylbenzamide is a highly versatile, bifunctional building block frequently utilized in the synthesis of fused-ring heterocycles and advanced kinase modulators (e.g., Bcr-Abl and Aurora kinase inhibitors) [1].

The structural topology of this scaffold presents a unique synthetic challenge: it contains a highly reactive electrophilic site (the C5-iodide) alongside two distinct Lewis basic/nucleophilic sites (the C2-primary aniline and the C1-tertiary amide). Achieving highly regioselective carbon-nitrogen (C–N) bond formation at the C5 position—specifically via the cross-coupling of exogenous amides (catalytic amidation)—requires precise control over the catalytic cycle to prevent off-target oligomerization or competitive binding by the internal aniline.

Mechanistic Causality & Chemoselectivity

To successfully execute a Buchwald-Hartwig amidation on this substrate, one must understand the causality behind the selection of the catalyst, ligand, base, and solvent.

The Iodide Dimer Challenge

While aryl iodides readily undergo oxidative addition with Pd(0) species, they are notorious for forming unreactive, iodide-bridged Pd(II) dimers ( M2​PdX4​ ) that stall the catalytic cycle [2]. To circumvent this:

  • Ligand Selection: The use of bidentate phosphine ligands with wide bite angles, such as Xantphos , prevents the formation of these inactive dimers by enforcing a stable, monomeric cis-coordination geometry around the palladium center [3].

  • Solvent Polarity: Conducting the reaction in non-polar or moderately polar solvents like toluene or 1,4-dioxane is critical. These solvents exploit the poor solubility of the resulting iodide salts (e.g., CsI), driving their precipitation and thermodynamically pushing the reaction forward [2].

Chemoselectivity: Overcoming the Internal Aniline

When coupling an exogenous amide (e.g., a lactam) to the C5 position, the internal C2-NH 2​ group poses a severe chemoselectivity risk. Because amides are inherently weaker nucleophiles than primary anilines, the use of strong bases (like NaOtBu ) will prematurely deprotonate the internal aniline, leading to rapid intermolecular oligomerization[4].

  • The Solution: Utilizing a milder inorganic base such as Cs2​CO3​ ensures that the exogenous amide is selectively activated during the transmetalation/coordination step without rendering the internal aniline hyper-nucleophilic.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(Ar)(I)L_n Pd0->OA + Aryl Iodide (C5 position) Coord Amide Coordination & Base Deprotonation OA->Coord + Exogenous Amide + Cs2CO3 RE Reductive Elimination Product Formation Coord->RE - CsI - CsHCO3 RE->Pd0 Release of Target Amide

Catalytic cycle of Pd-catalyzed amidation highlighting oxidative addition and reductive elimination.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 2-amino-5-iodo-N,N-dimethylbenzamide with 2-pyrrolidinone. The data clearly illustrates how ligand and base selection dictate the success of the amidation.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane10088% Optimal. High chemoselectivity; iodide precipitates.
2 Pd2​(dba)3​ / BrettPhos NaOtBu Toluene10045%Poor. Base deprotonated C2-aniline; oligomerization.
3 Pd(OAc)2​ / RuPhos K3​PO4​ Toluene11062%Moderate. Slower reductive elimination for amides.
4CuI / DMEDA K2​CO3​ DMF12071%Good alternative (Goldberg reaction) [5].
5Pd G3 Xantphos Cs2​CO3​ 1,4-Dioxane8092% Superior. Precatalyst ensures rapid Pd(0) generation [3].

Validated Experimental Protocol

The following methodology details the optimal conditions (Entry 5) for the Buchwald-Hartwig amidation of 2-amino-5-iodo-N,N-dimethylbenzamide. This protocol is designed as a self-validating system , providing visual checkpoints to ensure catalytic fidelity.

Reagents Required
  • Aryl Halide: 2-Amino-5-iodo-N,N-dimethylbenzamide (1.0 mmol, 290 mg)

  • Nucleophile: 2-Pyrrolidinone (1.5 mmol, 127 mg)

  • Catalyst: Xantphos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Base: Cesium carbonate ( Cs2​CO3​ ), anhydrous (2.0 mmol, 652 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2-amino-5-iodo-N,N-dimethylbenzamide, Xantphos Pd G3 precatalyst, and anhydrous Cs2​CO3​ .

    • Crucial Step: Ensure the Cs2​CO3​ is finely milled and strictly anhydrous. Clumped base will drastically reduce the reaction rate by limiting the surface area required for the heterogeneous deprotonation step.

  • Solvent Addition & Degassing:

    • Seal the tube with a rubber septum and purge the vessel with dry nitrogen for 5 minutes.

    • Add 2-pyrrolidinone and anhydrous 1,4-dioxane via syringe.

    • Sparge the reaction mixture with nitrogen gas for an additional 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the premature deactivation of the Pd(0) species.

  • Catalytic Heating:

    • Replace the septum with a Teflon screwcap under a positive flow of nitrogen.

    • Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Quench and Workup:

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts ( CsI and unreacted base) and precipitated palladium residues.

    • Wash the Celite pad with an additional 20 mL of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 98:2 to 95:5) to afford the pure 5-amido product.

Self-Validation Checkpoints
  • Checkpoint 1 (Initiation): Within the first 15 minutes of heating, the solution should transition from a heterogeneous suspension to a distinct yellow/orange color, indicating the successful generation of the active Pd(0)Ln​ complex from the G3 precatalyst.

  • Checkpoint 2 (Progression): After 1-2 hours, a fine, dense white precipitate will begin to accumulate at the bottom of the flask. This is the CsI salt. Its formation is a direct thermodynamic indicator that oxidative addition and subsequent halide displacement are occurring successfully.

  • Checkpoint 3 (Completion): The appearance of "Pd black" (a dark, insoluble precipitate coating the stir bar or flask walls) near the 12-hour mark often signifies the depletion of the aryl iodide substrate and the subsequent aggregation of the unsupported Pd(0) catalyst.

Workflow Step1 1. Assembly (Schlenk Flask) Step2 2. Degassing (N2 Sparging) Step1->Step2 Step3 3. Catalysis (80°C, Dioxane) Step2->Step3 Step4 4. Quench (Cool & Filter) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the catalytic amidation of the benzamide derivative.

References

  • Source: Google Patents (US7626021B2)
  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL
  • Source: PubMed Central (PMC)
  • C–H Amidation and Amination of Arenes and Heteroarenes with Amide and Amine using Cu-MnO as a Reusable Catalyst under Mild Conditions Source: ACS Publications URL

How to prepare 2-amino-5-iodo-N,N-dimethylbenzamide for HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of 2-amino-5-iodo-N,N-dimethylbenzamide for High-Performance Liquid Chromatography (HPLC) Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the preparation of 2-amino-5-iodo-N,N-dimethylbenzamide for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, analytical scientists, and drug development professionals, emphasizing scientific integrity and explaining the causality behind each experimental step. The protocol addresses the unique physicochemical properties of the analyte, including its aromatic amine and iodinated structure, to ensure sample integrity, minimize analytical variability, and protect the chromatographic system.

Introduction: The Criticality of Sample Preparation

The adage "garbage in, garbage out" is particularly resonant in analytical chemistry. An HPLC system, no matter how advanced, can only produce reliable data if the sample introduced is correctly prepared. Improper sample preparation is a leading cause of chromatographic issues, including poor peak shape, inaccurate quantification, and column degradation.[1]

2-amino-5-iodo-N,N-dimethylbenzamide is a molecule with distinct chemical features: a basic aromatic amine, a bulky, electron-rich iodine substituent, and an amide functional group. These characteristics necessitate a carefully designed sample preparation workflow to mitigate potential challenges such as poor solubility, on-column interactions (peak tailing), and chemical instability (oxidation). This guide provides a robust framework for preparing this analyte, ensuring reproducible and accurate HPLC analysis.

Analyte Physicochemical Profile

Understanding the analyte's properties is the foundation of a successful analytical method. The choices made during sample preparation are directly dictated by the molecule's structure and behavior.

PropertyValue / ObservationImplication for Sample Preparation
Molecular Structure The aromatic amine is basic and prone to oxidation.[2] The iodine atom increases hydrophobicity. The amide group adds polarity.
Molecular Formula C₉H₁₁IN₂O-
Molecular Weight 290.10 g/mol Required for accurate concentration calculations.
Predicted Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSO. Limited aqueous solubility.The choice of diluent is critical for complete dissolution and compatibility with reversed-phase HPLC mobile phases.
Key Functional Groups Primary Aromatic Amine (-NH₂)Basic nature can cause peak tailing on silica-based columns due to interaction with residual silanols.[3] Susceptible to oxidation, which can be catalyzed by light, air, and metal ions, leading to sample degradation and colored byproducts.[2]
Iodinated Aromatic RingIncreases the molecule's non-polar character, influencing retention in reversed-phase chromatography. The C-I bond can be sensitive to light (photosensitivity).
N,N-dimethylbenzamideProvides a site for hydrogen bonding and contributes to the molecule's overall polarity.

Workflow for Sample Preparation

This section outlines the logical flow from a solid standard or sample to a final, HPLC-ready solution. Each step is designed to ensure the analyte is accurately represented and the analytical instrumentation is protected.

G cluster_0 A Step 1: Accurate Weighing of Standard/Sample B Step 2: Solvent Selection & Initial Dissolution A->B Transfer to volumetric flask C Step 3: Stock Solution Preparation B->C Sonicate to dissolve, dilute to volume D Step 4: Serial Dilution to Working Concentration C->D Use calibrated pipettes E Step 5: Syringe Filtration (0.45 µm or 0.22 µm) D->E Remove particulates F Step 6: Transfer to HPLC Vial (Amber Glass Recommended) E->F Ensure sample cleanliness G Step 7: HPLC Analysis F->G Place in autosampler

Caption: Standard workflow for preparing 2-amino-5-iodo-N,N-dimethylbenzamide.

Detailed Protocol: Standard and Sample Preparation

This protocol is a self-validating system designed for accuracy and reproducibility.

Required Materials and Equipment
CategoryItemRationale / Specification
Glassware Class A Volumetric Flasks (e.g., 10 mL, 50 mL, 100 mL)Ensures accuracy in preparing stock and working standard solutions.
Class A Volumetric PipettesFor accurate transfers during serial dilutions.
Solvents HPLC-grade Acetonitrile (ACN)Excellent solubilizing power for many organic molecules and is a common mobile phase component.
HPLC-grade Methanol (MeOH)An alternative to ACN, also a good solvent and mobile phase component.
HPLC-grade WaterUsed for preparing mobile phases and potentially as a co-solvent in the diluent.
Equipment Analytical Balance (4-5 decimal places)For highly accurate weighing of the reference standard.
Laboratory SonicatorTo aid in the complete dissolution of the analyte.[4]
Consumables Syringe Filters (0.45 µm or 0.22 µm PTFE or Nylon)Critical for removing particulate matter that can block HPLC tubing or damage the column.
Disposable Syringes (e.g., 1-5 mL)For use with syringe filters.
HPLC Vials (2 mL, Amber Glass) with CapsAmber glass protects the light-sensitive analyte from degradation.[1][2]
Step-by-Step Procedure for a 1.0 mg/mL Stock Solution
  • Weighing: Accurately weigh approximately 10.0 mg of the 2-amino-5-iodo-N,N-dimethylbenzamide reference standard and transfer it quantitatively into a 10 mL Class A volumetric flask. Record the exact weight.

    • Scientist's Note: Quantitative transfer is crucial. Rinse the weighing paper or boat with small aliquots of the chosen solvent into the flask to ensure no material is lost.

  • Initial Dissolution: Add approximately 7 mL of HPLC-grade Methanol or Acetonitrile to the volumetric flask.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes, or until all the solid material has completely dissolved. Visually inspect against a light source to confirm.

    • Causality Explanation: Aromatic and halogenated compounds can be slow to dissolve. Sonication uses ultrasonic waves to create cavitation, which agitates the solvent and speeds up the dissolution process, ensuring a homogenous solution.[4]

  • Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add the solvent dropwise to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it 15-20 times to ensure the final solution is thoroughly mixed. This is now your Stock Solution .

  • Labeling and Storage: Label the stock solution clearly with the compound name, concentration, solvent, and preparation date. Store in a refrigerator (2-8°C), protected from light.

Preparation of Working Standard (Example: 10 µg/mL)
  • Dilution: Using a Class A volumetric pipette, transfer 1.0 mL of the 1.0 mg/mL Stock Solution into a 100 mL Class A volumetric flask.

  • Final Volume: Dilute to the mark with your chosen diluent (typically the same as the initial mobile phase composition, e.g., 50:50 Methanol:Water).

  • Mixing: Cap and invert the flask 15-20 times. This is your Working Standard Solution .

  • Filtration: Draw approximately 2 mL of the working standard into a syringe. Attach a 0.45 µm syringe filter and discard the first 0.5 mL of the filtrate.[4]

    • Expert Insight: The initial discard, known as "priming the filter," is essential. It saturates any potential binding sites on the filter membrane and flushes out any extractables, preventing analyte loss and contamination in the collected sample.

  • Vialing: Filter the remaining solution directly into a labeled amber HPLC vial and cap it securely. The sample is now ready for injection.

Potential Challenges and Troubleshooting

A robust protocol anticipates problems. The structure of 2-amino-5-iodo-N,N-dimethylbenzamide presents specific chromatographic challenges that can often be traced back to sample preparation.

G cluster_0 Analyte 2-amino-5-iodo-N,N-dimethylbenzamide Aromatic Amine (-NH₂) Iodo Group (-I) Issues Potential HPLC Issues Peak Tailing Degradation (Oxidation) Poor Resolution Analyte:p1->Issues:i1 Interacts with silanols Analyte:p1->Issues:i2 Susceptible to oxidation Analyte:p2->Issues:i3 Alters hydrophobicity & π-π interactions Solutions Mitigation Strategies Use buffered mobile phase (pH 3-5) Use amber vials, fresh solvents Optimize stationary phase (e.g., Phenyl-Hexyl) Issues:i1->Solutions:s1 Protonates amine Issues:i2->Solutions:s2 Prevents photodegradation & removes peroxides Issues:i3->Solutions:s3 Enhances π-π interactions

Caption: Relationship between analyte properties, potential issues, and mitigation strategies.

ProblemPotential CauseRecommended Solution
Low Analyte Recovery Incomplete dissolution of the sample. Adsorption of the analyte onto the syringe filter membrane.Increase sonication time. Visually confirm complete dissolution before diluting to volume. Use a PTFE (polytetrafluoroethylene) syringe filter, which has broad chemical compatibility and low protein/analyte binding.
Extra Peaks in Chromatogram Sample degradation due to oxidation or photodegradation. Use of contaminated or old solvents.Prepare solutions fresh daily. Always use amber vials and protect solutions from direct light.[2] Ensure use of high-purity, HPLC-grade solvents.
Poor Peak Shape (Tailing) Interaction of the basic amine group with acidic silanol groups on the C18 column surface.While primarily a method development issue, it's related to the sample. Ensure the sample diluent is compatible with the mobile phase. A common strategy is to use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the amine, minimizing silanol interactions.[5]
Variable Results Inaccurate pipetting or weighing. Sample instability over time in the autosampler.Use calibrated Class A glassware. Perform a stability study of the prepared sample in the autosampler over 24-48 hours to determine if degradation is occurring.

Conclusion

The successful HPLC analysis of 2-amino-5-iodo-N,N-dimethylbenzamide is fundamentally dependent on a meticulous and scientifically-grounded sample preparation protocol. By understanding the analyte's unique physicochemical properties—particularly the reactivity of the aromatic amine and the photosensitivity of the iodinated ring—scientists can implement a workflow that ensures sample integrity, accuracy, and reproducibility. The detailed steps provided in this application note, from accurate weighing and complete dissolution to proper filtration and storage, constitute a robust foundation for any quantitative analysis involving this compound.

References

  • Ma, Y., Geng, A., Huang, X., Chen, J., & Song, Z. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 31(5), 799–808. [Link]

  • Mittal, A., & Rathore, D. P. S. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 519-526. [Link]

  • Lee, H., & Lee, H. K. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(18), 3953–3958. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Umemura, T., Ueda, M., Kiba, N., & Mori, M. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(47), 10862-10868. [Link]

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]

  • de Souza, A. O., dos Santos, F. A., de Oliveira, M. F., & de Souza, S. V. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8031–8043. [Link]

  • Shabir, G. A. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. [Link]

  • IntechOpen. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. [Link]

  • Dadashzadeh, S., & Vali, A. M. (2009). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian journal of pharmaceutical research : IJPR, 8(3), 165–170. [Link]

  • Lores, M., & Lores-Varela, B. (1984). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 22(4), 124-127. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • PubChem. (n.d.). 2-Amino-N,N-dimethylbenzamide. [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Iodo-N,N-dimethylbenzamide. [Link]

  • Zhang, Y., Wang, Y., Zhang, C., & Wang, X. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. Molecules, 27(10), 3122. [Link]

  • Molport. (n.d.). 2-amino-5-iodo-N-methylbenzamide. [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. (n.d.). 2-amino-n,5-dimethylbenzamide. [Link]

  • Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]

  • ChemBK. (2024). N,N-dimethylbenzamide. [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

Application Note: Regioselective Iodination Protocols for N,N-Dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N,N-Dimethylbenzamides are highly versatile building blocks in medicinal chemistry, agrochemicals, and materials science. The precise introduction of an iodine atom onto the aromatic ring provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings).

This regioselectivity is governed by the Complex-Induced Proximity Effect (CIPE) . The Lewis basic carbonyl oxygen pre-coordinates the alkyllithium reagent, bringing the strong base into immediate proximity with the ortho-proton. This pre-coordination drastically lowers the activation energy for deprotonation, ensuring exquisite ortho-regioselectivity before electrophilic trapping with iodine.

G A N,N-Dimethylbenzamide (Substrate) B Pre-lithiation Complex (CIPE intermediate) A->B sec-BuLi / TMEDA Coordination C Ortho-Lithiated Arene (Nucleophile) B->C -78 °C Deprotonation D 2-Iodo-N,N-dimethylbenzamide (Product) C->D I2 Quench Electrophilic Trapping

Figure 1: Mechanistic progression of Directed Ortho Metalation (DoM) via the CIPE pathway.

Comparative Methodology: DoM vs. Catalytic C–H Iodination

While Directed Ortho Metalation (DoM) remains the industrial gold standard for this transformation due to its scalability and low reagent cost, modern transition-metal-catalyzed C–H activation utilizing N-iodosuccinimide (NIS) offers an alternative that avoids cryogenic conditions[3]. The table below summarizes the quantitative and operational parameters of both approaches to guide your experimental design.

Table 1: Quantitative Comparison of Iodination Strategies
ParameterDirected Ortho Metalation (DoM)Transition-Metal C–H Iodination
Primary Reagents sec-BuLi, TMEDA, I₂Pd(OAc)₂, NIS, AgTFA (oxidant)
Directing Group Tertiary Amide (-CONMe₂)Tertiary or Secondary Amide
Reaction Temperature -78 °C to Room Temperature80 °C – 100 °C
Regioselectivity Exclusively ortho (CIPE driven)ortho (Metallacycle driven)
Reaction Time 2 – 4 hours12 – 36 hours
Scalability Excellent (Standard for >10g scale)Moderate (Cost of Pd/Ag limits scale)

Experimental Protocol A: Directed Ortho Metalation (The Gold Standard)

This protocol describes the stoichiometric lithiation and subsequent iodination of N,N-dimethylbenzamide. It is engineered as a self-validating system , utilizing visual cues to confirm reaction progress and safety.

Causality & Reagent Selection:
  • sec-Butyllithium (sec-BuLi): Chosen over n-BuLi because it is more basic and less nucleophilic, minimizing unwanted addition to the carbonyl group.

  • TMEDA (Tetramethylethylenediamine): Breaks down the alkyllithium hexamers into highly reactive monomers and coordinates the lithium ion, significantly enhancing the kinetic basicity of the reagent.

  • Cryogenic Temperature (-78 °C): Essential to stabilize the highly reactive ortho-lithiated intermediate and prevent self-condensation or Weinreb-amide-like cleavage.

Workflow N1 1. System Preparation Flame-dry Schlenk flask & purge with N2 N2 2. Substrate Loading Dissolve amide + TMEDA in anhydrous THF N1->N2 N3 3. Cryogenic Cooling Submerge in Dry Ice/Acetone (-78 °C) N2->N3 N4 4. Lithiation Dropwise addition of sec-BuLi (1.1 eq) N3->N4 N5 5. Electrophilic Quench Add I2 in THF (1.2 eq) & warm to RT N4->N5 N6 6. Workup & Purification Na2S2O3 quench, extraction, column chromatography N5->N6

Figure 2: Step-by-step experimental workflow for the cryogenic DoM iodination protocol.

Step-by-Step Procedure:
  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry N₂ (repeat 3x) to ensure a strictly anhydrous environment. Failure to exclude moisture will prematurely quench the alkyllithium.

  • Substrate Loading: Dissolve N,N-dimethylbenzamide (10.0 mmol, 1.49 g) in anhydrous THF (50 mL). Add TMEDA (11.0 mmol, 1.65 mL, 1.1 equiv).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.

  • Lithiation (Visual Validation 1): Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) via syringe over 10 minutes. Validation: The solution will transition from colorless to a distinct yellow/orange hue, visually confirming the formation of the ortho-lithiated intermediate. Stir at -78 °C for 1 hour.

  • Electrophilic Quench (Visual Validation 2): Dissolve I₂ (12.0 mmol, 3.05 g, 1.2 equiv) in anhydrous THF (15 mL) and add dropwise to the lithiated mixture. Validation: The deep brown color of the iodine solution will rapidly dissipate upon hitting the reaction mixture as it is consumed by the carbanion. Once a slight brown tint persists, the carbanion has been fully trapped. Stir for 30 minutes at -78 °C, then remove the cooling bath and warm to room temperature.

  • Workup (Visual Validation 3): Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL). Validation: The biphasic mixture will immediately transition from brown to pale yellow/colorless. This confirms that the thiosulfate has successfully reduced all unreacted, hazardous electrophilic I₂ to water-soluble I⁻.

  • Purification & Analytical Benchmarking: Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (gradient of EtOAc in Petroleum Ether, 0-50%) to yield 2-iodo-N,N-dimethylbenzamide as a white liquid/solid (typical yield: 80-87%)[4].

    • Analytical Validation: Confirm product identity via ¹H NMR (600 MHz, CDCl₃). Look for the diagnostic doublet of doublets at δ 7.72 ppm (J = 7.9, 1.2 Hz, 1H) corresponding to the aromatic proton adjacent to the newly installed iodine atom, alongside the two distinct methyl singlets at δ 3.13 and 2.86 ppm (due to restricted rotation around the amide C-N bond)[4].

Experimental Protocol B: Catalytic C–H Iodination (Alternative)

For laboratories lacking cryogenic infrastructure, Pd-catalyzed C–H activation provides a robust alternative. Here, the N,N-dimethylamide group directs the palladium catalyst to form a rigid palladacycle, which then undergoes oxidation and reductive elimination to install the iodine.

Step-by-Step Procedure:
  • Reaction Assembly: In a 50 mL sealed reaction tube, combine N,N-dimethylbenzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and N-iodosuccinimide (NIS, 1.5 mmol)[3].

  • Solvent & Additives: Add 1,2-dichloroethane (DCE, 5 mL) and trifluoroacetic acid (TFA, 0.2 mmol). Causality: TFA acts as a crucial additive that accelerates the C–H cleavage step by facilitating a Concerted Metalation-Deprotonation (CMD) pathway.

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and wash sequentially with saturated aqueous Na₂S₂O₃ (to neutralize excess NIS) and water.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography as described in Protocol A.

References

  • Directed ortho metalation - Grokipedia.
  • Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems - ResearchGate.
  • Native Amino Group Directed Meta-Selective C-H Arylation of Primary Amines via Pd/Norbornene Catalysis - ACS Figshare.
  • 2-Hydroxy-3-iodobenzamide | 1106305-67-2 - Benchchem.

Sources

Advanced Purification Protocols for Crude 2-Amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Impurity Profiling

In drug development, particularly in the synthesis of fused-ring heterocycle kinase modulators (such as Bcr-Abl or MET inhibitors), 2-amino-5-iodo-N,N-dimethylbenzamide serves as a critical halogenated building block[1]. The purity of this intermediate is paramount, as residual impurities can severely poison downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

To design an effective purification strategy, we must first analyze the causality of the crude mixture's composition. The compound is typically synthesized via the amide coupling of 2-amino-5-iodobenzoic acid with dimethylamine, utilizing coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and a tertiary amine base like triethylamine in dichloromethane or THF[1]. Alternatively, it can be approached via direct electrophilic iodination of 2-amino-N,N-dimethylbenzamide[2].

Depending on the route, the crude matrix will contain:

  • Target Compound: 2-amino-5-iodo-N,N-dimethylbenzamide (moderately lipophilic, hydrogen-bond capable).

  • Acidic Impurities: Unreacted 2-amino-5-iodobenzoic acid.

  • Basic Impurities: Residual dimethylamine and triethylamine.

  • Polar Organic Byproducts: Tetramethylurea and 7-azabenzotriazol-1-ol (from HATU).

  • Inorganic/Organic Salts: Hexafluorophosphate salts and triethylammonium halides.

  • Structural Analogs: Di-iodo species or regioisomers (if synthesized via direct iodination).

Strategic Purification Workflow

To isolate the target compound at drug-discovery grade (>99.5% purity), a sequential, three-stage purification workflow is required. The strategy exploits the specific physicochemical properties of the molecule: its weak basicity (aniline group), its polarity (tertiary amide), and its lipophilicity (heavy iodine atom).

G A Crude Reaction Mixture (Target + HATU salts + Acid) B Aqueous Quench & LLE (NaHCO3 wash to remove acid) A->B C Flash Chromatography (Silica, EtOAc/Hexanes) B->C D Recrystallization (MeOH/H2O Anti-solvent) C->D E Purified Target Compound (>99.5% HPLC Purity) D->E

Figure 1: Multi-stage purification workflow for crude 2-amino-5-iodo-N,N-dimethylbenzamide.

Step-by-Step Methodologies

Stage 1: Liquid-Liquid Extraction (LLE)

Purpose: To strip the crude mixture of water-soluble salts, polar coupling byproducts, and unreacted starting materials.

Causality & Logic: The primary aniline group is weakly basic (pKa ~4.6). Highly acidic aqueous washes (pH < 3) must be avoided to prevent the target compound from protonating and partitioning into the aqueous phase. Instead, a mildly basic wash is used to selectively deprotonate the unreacted carboxylic acid (pKa ~2.5) without hydrolyzing the newly formed amide bond.

Protocol:

  • Dilute the concentrated crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc) to ensure complete dissolution of the organic components.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1.0 M aqueous NaHCO3 (3 × 50 mL per 100 mL of organic phase).

  • Wash the organic phase once with saturated aqueous NH4Cl (50 mL) to neutralize residual triethylamine.

  • Perform a final wash with saturated aqueous NaCl (brine) to disrupt any micro-emulsions and draw out residual polar solvents (e.g., THF).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a semi-solid crude product.

Self-Validating QC Check: Spot the final aqueous and organic layers on a TLC plate (eluent: 50% EtOAc/Hexanes). The organic layer must show a dominant UV-active spot (target), while the aqueous layer should retain baseline material (salts/acid).

Stage 2: Normal-Phase Flash Column Chromatography

Purpose: To separate the target compound from structurally similar lipophilic impurities, such as di-iodo species or regioisomers.

Causality & Logic: The bulky iodine atom at the 5-position significantly increases the lipophilicity of the molecule. However, the N,N-dimethylamide group acts as a strong hydrogen bond acceptor, allowing the molecule to interact favorably with the silanol groups of bare silica gel. Dry-loading is mandated because iodinated aromatics often exhibit poor solubility in the non-polar starting eluent (hexanes), which would otherwise cause severe band broadening.

Protocol:

  • Dry Loading: Dissolve the LLE-purified crude in a minimum amount of dichloromethane (DCM). Add silica gel (approx. 1:3 sample-to-silica mass ratio) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack the column and equilibrate with 10% EtOAc in Hexanes.

  • Elution Gradient: Load the dry powder onto the column. Elute using a step gradient: 10% → 25% → 40% EtOAc in Hexanes.

    • Mechanistic Note: Over-iodinated impurities are more lipophilic and will elute early (10-15% EtOAc). The target compound typically elutes between 25-30% EtOAc.

  • Fraction Collection: Monitor the eluent at 254 nm and 280 nm. Pool the fractions containing the target compound and concentrate in vacuo.

Self-Validating QC Check: Perform analytical HPLC-UV (254 nm) on the pooled fractions. The target peak must exhibit >95% Area Under the Curve (AUC) before proceeding to the final crystallization step.

Stage 3: Anti-Solvent Recrystallization

Purpose: To achieve >99.5% final purity by excluding trace organic impurities and colorants from the crystal lattice.

Causality & Logic: Literature protocols for the closely related primary amide (2-amino-5-iodobenzamide) utilize a water:methanol (10:1) system for recrystallization[2]. Because the N,N-dimethyl analog lacks the primary amide's hydrogen-bond donor capacity, it is slightly more lipophilic. Therefore, the methanol concentration must be marginally increased to ensure proper dissolution before anti-solvent precipitation.

Protocol:

  • Dissolve the chromatography-purified solid in a minimum volume of warm methanol (approx. 60 °C) under gentle stirring.

  • Slowly add deionized water (the anti-solvent) dropwise. Maintain stirring until the solution becomes faintly turbid (the cloud point). The optimal MeOH:H2O ratio is typically between 5:1 and 8:1.

  • Add a single drop of methanol to clear the turbidity, then remove the flask from the heat source.

  • Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Mechanistic Note: Slow cooling promotes the thermodynamic formation of a highly ordered crystal lattice, which actively excludes structurally similar regioisomers.

  • Filter the resulting crystals via vacuum filtration, wash with ice-cold water, and dry under high vacuum at 40 °C for 24 hours.

Self-Validating QC Check: Determine the melting point of the dried crystals. A sharp melting point range (≤ 1.5 °C variance) confirms the successful exclusion of lattice impurities.

Quantitative Recovery & Purity Data

The table below summarizes the expected metrics at each stage of the purification workflow, providing a benchmark for process development scientists.

Purification StagePrimary Impurities RemovedStep Yield (%)Cumulative Purity (HPLC, AUC)Scalability Profile
1. Crude Mixture N/A100%65.0 - 75.0%High
2. Acid-Base LLE HATU salts, unreacted acid, amines92 - 95%80.0 - 85.0%High (Readily adapted to pilot scale)
3. Flash Column Regioisomers, di-iodo species, ureas75 - 82%95.0 - 98.0%Medium (Solvent intensive)
4. Recrystallization Trace organics, lattice defects, colorants65 - 70%> 99.5% High (Ideal for final API isolation)

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Versatile Scaffolding Molecule

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive compounds.[1] 2-Amino-5-iodo-N,N-dimethylbenzamide has emerged as a particularly valuable and versatile building block. Its unique structural features—a nucleophilic amino group, a reactive aryl iodide, and a stable N,N-dimethylbenzamide moiety—provide a trifecta of functionalities that can be selectively manipulated to construct complex molecular architectures.[2][3] The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical motifs at the 5-position.[4] This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.[5]

This guide provides detailed application notes and protocols for the synthesis of bioactive molecules, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, utilizing 2-amino-5-iodo-N,N-dimethylbenzamide as a key intermediate. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to leverage this powerful scaffold in their synthetic endeavors.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-iodine bond in 2-amino-5-iodo-N,N-dimethylbenzamide makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of synthetic strategies for elaborating this scaffold.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[6][7] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[8]

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The electron-rich nature of the 2-amino group and the potential for steric hindrance necessitate careful optimization. The use of a palladium(II) precatalyst like Pd(OAc)2 is common, which is reduced in situ to the active Pd(0) species.[6] Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9] An inorganic base is required to activate the boronic acid for transmetalation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-iodo-N,N-dimethylbenzamide with an Arylboronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-iodo-N,N-dimethylbenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or a mixture of toluene and water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-amino-5-iodo-N,N-dimethylbenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 80-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-aryl-N,N-dimethylbenzamide.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)2 (2)SPhos (4)K2CO3 (2)Dioxane/H2O10012>85Adapted from[9]
Pd(dppf)Cl2 (3)-Cs2CO3 (2)DMF9016>80Adapted from[10]
Pd(PPh3)4 (5)-Na2CO3 (2)Toluene/EtOH/H2O808>90Adapted from[7]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[11][12] This reaction is instrumental in the synthesis of various bioactive molecules where a nitrogen linkage is a key structural feature, including certain classes of PARP and kinase inhibitors.[4][5]

Causality in Experimental Design: The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[11] The choice of a sterically hindered and electron-rich phosphine ligand, such as X-Phos, is often crucial for promoting the reductive elimination step, especially with less nucleophilic amines.[4] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to facilitate the deprotonation of the coordinated amine.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-5-iodo-N,N-dimethylbenzamide with an Aniline

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-iodo-N,N-dimethylbenzamide

  • Aniline or substituted aniline (1.1 - 1.3 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (1-3 mol%)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.2 - 1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)2 (0.01 mmol), X-Phos (0.02 mmol), and NaOt-Bu (1.2 mmol) to a Schlenk flask.

  • Add 2-amino-5-iodo-N,N-dimethylbenzamide (1.0 mmol) and the aniline (1.1 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14] This reaction is highly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as integral parts of the final bioactive molecule.[9][15]

Causality in Experimental Design: The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[13] An amine base, such as triethylamine, is typically used both as a base and as a solvent.[16]

Experimental Protocol: Sonogashira Coupling of 2-Amino-5-iodo-N,N-dimethylbenzamide with a Terminal Alkyne

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-iodo-N,N-dimethylbenzamide

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et3N)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as co-solvent)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-amino-5-iodo-N,N-dimethylbenzamide (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.5 mmol) via syringe. If solubility is an issue, a co-solvent like DMF can be used.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Application in the Synthesis of Bioactive Molecules

The synthetic methodologies described above open avenues to a wide array of bioactive molecules. Below are examples focused on PARP and kinase inhibitors.

Synthesis of PARP Inhibitor Scaffolds

PARP inhibitors are a class of anticancer agents that have shown significant promise, particularly in the treatment of cancers with BRCA mutations. The 2-aminobenzamide core is a key pharmacophore in many PARP inhibitors.

Example: Synthesis of a Biaryl-Substituted 2-Aminobenzamide (A Key Intermediate for PARP Inhibitors)

The synthesis of a biaryl-substituted 2-aminobenzamide, a core structure found in many PARP inhibitors, can be efficiently achieved via a Suzuki-Miyaura coupling.

G A 2-Amino-5-iodo-N,N-dimethylbenzamide C Pd(OAc)2, SPhos, K2CO3 Dioxane/H2O, 100°C A->C B Arylboronic Acid B->C D 2-Amino-5-aryl-N,N-dimethylbenzamide (PARP Inhibitor Scaffold) C->D Suzuki-Miyaura Coupling

Caption: Synthetic workflow for a PARP inhibitor scaffold.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are another major class of targeted cancer therapeutics. The 2-aminobenzamide scaffold can be found in inhibitors of various kinases, such as IKK.[8]

Example: Synthesis of a 2-Amino-5-(heteroaryl)benzamide (A Potential Kinase Inhibitor)

The introduction of a heteroaryl moiety via Suzuki-Miyaura coupling can lead to potent kinase inhibitors.

G A 2-Amino-5-iodo-N,N-dimethylbenzamide C Pd(dppf)Cl2, Cs2CO3 DMF, 90°C A->C B Heteroarylboronic Acid B->C D 2-Amino-5-(heteroaryl)-N,N-dimethylbenzamide (Kinase Inhibitor Scaffold) C->D Suzuki-Miyaura Coupling

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Conclusion

2-Amino-5-iodo-N,N-dimethylbenzamide is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the elaboration of this scaffold. The provided protocols, rooted in established chemical principles and supported by literature precedents, offer a solid foundation for researchers to develop novel PARP inhibitors, kinase inhibitors, and other potential therapeutic agents. As with any synthetic procedure, optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis of Olaparib Derivatives and Their Antitumor Activities - ResearchGate. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. [Link]

  • A Concise Synthesis of Niraparib Enabled by Asymmetric Piperidine Formation and Ullmann Coupling - ResearchGate. [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - Frontiers. [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. [Link]

  • Design, synthesis, and bioactivity study on Lissodendrins B derivatives as PARP1 inhibitor. [Link]

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization - Chemical Review and Letters. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. [Link]

  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. [Link]

  • Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed. [Link]

  • CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google P
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 2-Amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5)[1] is a highly functionalized, versatile building block predominantly utilized in the discovery and synthesis of fused-ring heterocycle kinase modulators[2]. The strategic placement of the iodine atom at the 5-position provides an ideal electrophilic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Simultaneously, the ortho-amino and N,N-dimethylamide groups serve as critical directing groups and nucleophilic handles for subsequent cyclization events. These structural features are essential for constructing complex pharmacophores targeting kinases like Bcr-Abl, which is the primary causative factor in chronic myelogenous leukemia (CML)[2].

Mechanistic Rationale & Structural Reactivity

The reactivity of 2-amino-5-iodo-N,N-dimethylbenzamide in Pd-catalyzed systems is governed by the low bond dissociation energy of the C(sp²)–I bond, which ensures rapid and highly exergonic oxidative addition of the Pd(0) active species.

  • Catalyst Selection & Causality: The use of bidentate phosphine ligands, specifically in the form of the Pd(dppf)Cl₂·CH₂Cl₂ adduct, is highly recommended for this substrate[2]. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the aryl and boronic acid groups into closer proximity on the Pd(II) center. This steric crowding significantly accelerates the rate-determining reductive elimination step, pushing the reaction to completion while minimizing protodeboronation side reactions.

  • Solvent & Base System Causality: A ternary solvent system of Tetrahydrofuran (THF), Acetonitrile (MeCN), and 1 N aqueous Na₂CO₃ is optimal[2]. THF and acetonitrile provide excellent solubility for the organic substrates and the Pd catalyst. The aqueous phase dissolves the inorganic base, which is critical for coordinating with the boronic acid to form a negatively charged, highly reactive boronate complex. This biphasic mixture often becomes homogeneous under elevated temperatures (e.g., microwave irradiation), facilitating rapid transmetalation.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Bond Insertion) Pd0->OxAdd 2-Amino-5-iodo- N,N-dimethylbenzamide PdII Pd(II) Intermediate Ar-Pd-I L_2 OxAdd->PdII Trans Transmetalation (Boronate Complex) PdII->Trans Ar'-B(OH)2 + Na2CO3 PdII_2 Pd(II) Intermediate Ar-Pd-Ar' L_2 Trans->PdII_2 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle for 2-amino-5-iodo-N,N-dimethylbenzamide.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This self-validating protocol is adapted from validated synthetic routes used in the development of fused ring heterocycle kinase modulators[2].

Materials Required:

  • 2-Amino-5-iodo-N,N-dimethylbenzamide: 0.67 g (2.3 mmol)

  • Aryl or Heteroaryl Boronic Acid: 2.5 mmol (1.1 equiv.)

  • 1 N Aqueous Sodium Carbonate (Na₂CO₃): 6 mL (6.0 mmol)

  • Tetrahydrofuran (THF): 6 mL

  • Acetonitrile (MeCN): 6 mL

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 106 mg (0.13 mmol, ~5.6 mol%)

Step-by-Step Methodology:

  • Substrate Preparation: In a 20 mL microwave-safe reaction flask equipped with a magnetic stir bar, combine 2-amino-5-iodo-N,N-dimethylbenzamide (0.67 g, 2.3 mmol) and the selected boronic acid[2].

  • Solvent Addition: Add THF (6 mL) and Acetonitrile (6 mL) to the flask to dissolve the organic components[2].

  • Base Addition: Add 1 N aqueous Na₂CO₃ (6 mL). Note: The presence of water is critical for the activation of the boronic acid into the reactive boronate species[2].

  • Primary Degassing (Critical Step): Submerge a sparging needle into the suspension and bubble ultra-pure nitrogen (N₂) or argon gas through the mixture for exactly 2 minutes[2].

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species and to suppress oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂·CH₂Cl₂ adduct (106 mg, 0.13 mmol) to the suspension, and immediately reseal the flask[2].

  • Secondary Degassing: Continue degassing the mixture with nitrogen for an additional 1 to 2 minutes to ensure any oxygen introduced during catalyst addition is completely purged[2].

  • Microwave Irradiation: Transfer the sealed flask to a microwave synthesizer. Irradiate the reaction mixture at 100–120 °C for 15–30 minutes (time dependent on the boronic acid's steric bulk).

    • Causality: Microwave heating provides rapid, uniform superheating, drastically reducing reaction times from hours (under conventional reflux) to minutes, while minimizing the thermal degradation of the free amino group on the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and partition with deionized water (20 mL). Extract the aqueous layer twice with ethyl acetate (15 mL each). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

Workflow Step1 Reagent Prep Mix Ar-I & Boronic Acid Step2 Solvent Addition THF / MeCN / Aq. Na2CO3 Step1->Step2 Step3 Primary Degassing N2 Sparging (2 min) Step2->Step3 Step4 Catalyst Addition Pd(dppf)Cl2 & Degas Step3->Step4 Step5 Microwave Heating 100-120°C, 15-30 min Step4->Step5 Step6 Workup Extraction & Chromatography Step5->Step6

Figure 2: Step-by-step microwave-assisted Suzuki-Miyaura experimental workflow.

Quantitative Data Presentation

The table below summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of 2-amino-5-iodo-N,N-dimethylbenzamide, demonstrating the causality of catalyst and solvent choices on overall yield.

Catalyst System (5 mol%)Solvent SystemBase (Equiv)Temp / TimeYield (%)Observation / Causality
Pd(dppf)Cl₂·CH₂Cl₂ THF / MeCN / H₂O Na₂CO₃ (2.6) 110 °C / 20 min (MW) >90% Optimal. Biphasic system ensures high solubility; dppf bite angle accelerates reductive elimination[2].
Pd(PPh₃)₄Toluene / EtOH / H₂ONa₂CO₃ (2.6)110 °C / 20 min (MW)65%Moderate yield. Monodentate PPh₃ is prone to oxidation; slower reductive elimination compared to dppf.
Pd(OAc)₂ / SPhosDioxane / H₂OK₃PO₄ (2.6)100 °C / 30 min (MW)82%Good yield. SPhos supports coupling of sterically hindered boronic acids but is more costly.
Pd(dppf)Cl₂·CH₂Cl₂THF / MeCN (Anhydrous)Cs₂CO₃ (2.6)110 °C / 20 min (MW)<20%Poor yield. Lack of aqueous phase prevents efficient formation of the reactive boronate complex.

Downstream Applications in Drug Development

Following the successful cross-coupling at the 5-position, the resulting biaryl or heteroaryl-aryl intermediate is primed for downstream cyclization.

In the synthesis of kinase inhibitors targeting Bcr-Abl—a constitutively active tyrosine kinase responsible for cellular transformation in CML[2]—the free 2-amino group can be condensed with an appropriate electrophile (e.g., an isothiocyanate, orthoester, or acyl chloride) to form fused heterocyclic systems such as quinazolinones or benzimidazoles. The N,N-dimethylamide group can either serve as a steric shield to enforce specific molecular conformations within the kinase ATP-binding pocket or participate directly in the cyclization cascade to form complex tricyclic scaffolds[2].

References

  • Arnold, W. D. et al. "Fused ring heterocycle kinase modulators." U.S. Patent 7,626,021 B2.
  • BLD Pharm. "2-Amino-5-iodo-N,N-dimethylbenzamide Product Information (CAS: 960067-72-5).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals synthesizing 2-amino-5-iodo-N,N-dimethylbenzamide , a critical building block often utilized in the development of fused ring heterocycle kinase modulators (such as Bcr-Abl inhibitors)[1].

Synthesizing this molecule via the amidation of 2-amino-5-iodobenzoic acid with dimethylamine presents unique chemoselective and steric challenges. Below, you will find field-proven troubleshooting guides, quantitative optimization data, and a self-validating experimental protocol.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My amidation yield is stuck below 50%, and TLC shows multiple new spots despite full consumption of the starting material. What is happening? A: You are likely observing self-condensation (dimerization/oligomerization) . Causality: Your starting material, 2-amino-5-iodobenzoic acid, contains both a carboxylic acid and a primary aromatic amine. While the 2-amino group is poorly nucleophilic due to the electron-withdrawing para-iodo group, strong coupling agents (like HATU) create an extremely electrophilic active ester. If you pre-activate the carboxylic acid for too long before adding the dimethylamine, the weak 2-amino group of a neighboring molecule will eventually attack the active ester, forming dimers[2]. Solution:Minimize pre-activation time. Add the dimethylamine solution within 1 to 5 minutes of adding your coupling agent. Do not leave the active ester "starved" of its primary nucleophile[1].

Q2: I am using EDC/HOBt, but I observe unreacted 2-amino-5-iodobenzoic acid even after 24 hours of heating. How do I overcome this? A: The issue is steric hindrance . Causality: Dimethylamine is a bulky secondary amine, and the ortho-amino group on your benzoic acid creates significant local steric shielding around the carbonyl carbon. EDC/HOBt often lacks the kinetic driving force to push this specific coupling to completion. Solution:Switch to HATU. HATU generates an HOAt-active ester. The nitrogen atom at the 7-position of the HOAt ring exhibits a powerful neighboring group effect—it acts as an intramolecular general base, hydrogen-bonding with the incoming dimethylamine and guiding it directly to the carbonyl carbon. This drastically lowers the activation energy, allowing the reaction to proceed rapidly at room temperature[1].

Q3: Should I use dimethylamine gas, an aqueous solution, or a THF solution? A: Always use a 2.0 M solution in THF (or generate the free base in situ from Dimethylamine Hydrochloride using extra equivalents of DIPEA). Causality: Using a 40% aqueous solution of dimethylamine introduces water into your system. Water will rapidly hydrolyze the highly reactive HOAt-active ester back into the starting carboxylic acid, destroying your expensive HATU reagent and halting the reaction. Anhydrous THF ensures the active ester is exclusively consumed by the amine[3].

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of reagent selection, the following table summarizes the expected outcomes based on different reaction parameters.

Coupling AgentAmine SourceBasePre-activation TimeExpected YieldPrimary Mechanistic Issue
EDC / HOBtHNMe₂·HClDIPEA (3.0 eq)15 min40 - 50%Sluggish kinetics; steric repulsion
HATUHNMe₂ (40% aq)TEA (2.1 eq)5 min< 30%Hydrolysis of the active ester
HATUHNMe₂ (2M in THF)TEA (2.1 eq)45 min55 - 65%Dimerization (Amine starvation)
HATU HNMe₂ (2M in THF) TEA (2.1 eq) < 5 min > 85% None (Optimal Conditions)

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical troubleshooting workflow and the competing kinetic pathways inherent to this synthesis.

Workflow Start Start: 2-Amino-5-iodobenzoic acid + HNMe2 Check TLC/LCMS Check: Is SM consumed? Start->Check LowConv Issue: Incomplete Conversion (Steric Hindrance) Check->LowConv No (SM remains) Dimer Issue: Multiple Side Products (Self-Condensation) Check->Dimer No (New spots) Success High Yield Target Achieved Proceed to Workup Check->Success Yes Opt1 Action: Switch to HATU/TEA Ensure anhydrous conditions LowConv->Opt1 Opt2 Action: Minimize pre-activation Add HNMe2 immediately Dimer->Opt2 Opt1->Check Opt2->Check

Fig 1. Troubleshooting workflow for diagnosing and resolving amidation bottlenecks.

Mechanism SM 2-Amino-5-iodobenzoic acid (Weak Nucleophile) ActiveEster HOAt-Active Ester (Highly Electrophilic) SM->ActiveEster HATU, Base (Activation) Target Target Amide (Desired) ActiveEster->Target HNMe2 (Excess) (Fast Kinetic Pathway) SideProd Dimer/Oligomer (Side Product) ActiveEster->SideProd SM Attack (Slow Pathway)

Fig 2. Competing kinetic pathways during the activation of 2-amino-5-iodobenzoic acid.

Part 4: Validated Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. At each critical juncture, observable physical changes confirm the chemical state of the reaction, ensuring high fidelity and reproducibility[1].

Reagents Required:

  • 2-Amino-5-iodobenzoic acid (1.0 equiv, e.g., 5.0 g, 19 mmol)

  • HATU (1.1 equiv, 7.9 g, 21 mmol)

  • Triethylamine (TEA) or DIPEA (1.1 equiv, 2.1 g, 21 mmol)

  • Dimethylamine (2.0 M in THF) (2.0 equiv, 19 mL, 38 mmol)

  • Anhydrous Dichloromethane (DCM) (100 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2-amino-5-iodobenzoic acid (5.0 g) in anhydrous DCM (100 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

    • Validation Check: The solution must be clear. Any persistent cloudiness indicates moisture or insoluble impurities that will degrade the HATU.

  • Base Addition: Add TEA (2.1 g) via syringe to the stirring solution.

  • Electrophilic Activation: Add HATU (7.9 g) in one continuous portion. Stir the mixture at room temperature for exactly 5 minutes .

    • Validation Check: A slight color shift (typically to a pale yellow/orange) indicates the successful formation of the HOAt-active ester. Do not exceed the 5-minute window to prevent the slow-pathway dimerization shown in Fig 2.

  • Nucleophilic Amidation: Rapidly inject the Dimethylamine solution (19 mL, 2 N in THF) via syringe.

    • Validation Check: A mild exotherm should be felt on the exterior of the flask, confirming the rapid kinetic attack of the amine on the active ester.

  • Reaction Maturation: Allow the resulting solution to stir overnight (approx. 12-16 hours) at room temperature.

  • Quench and Workup: Dilute the reaction mixture with additional DCM (50 mL). Transfer to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2 × 50 mL) – Removes acidic byproducts and HOAt.

    • Distilled Water (1 × 50 mL) – Removes residual tetramethylurea (HATU byproduct).

    • Brine (1 × 50 mL) – Aids in phase separation and preliminary drying.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-iodo-N,N-dimethylbenzamide. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if analytical purity is required.

Part 5: References

1.[1] Fused ring heterocycle kinase modulators. US Patent 7626021B2. Google Patents. Available at: 2.[3] SYNTHESIS OF PROBE MOLECULES, 6-(DIMETHYLAMINO)-2-PHENYLISOINDOLIN-1-ONES, FOR MECHANISTIC STUDIES OF FIREFLY LUCIFERASE INHIBITION. PMC, National Institutes of Health. Available at: 3.[2] Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes. The Journal of Organic Chemistry, ACS Publications. Available at:

Sources

Troubleshooting impurities in 2-amino-5-iodo-N,N-dimethylbenzamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Crystallization of 2-Amino-5-iodo-N,N-dimethylbenzamide

Introduction

Welcome to the Process Chemistry Support Center. This guide is dedicated to resolving isolation and crystallization bottlenecks for 2-amino-5-iodo-N,N-dimethylbenzamide (CAS 960067-72-5). This compound is a critical aryl iodide intermediate frequently utilized in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) during the synthesis of fused-ring heterocycle kinase modulators[1].

Because the synthesis typically involves the amidation of 2-amino-5-iodobenzoic acid using dimethylamine and a uronium-based coupling agent (like HATU), downstream crystallization is often complicated by co-crystallizing starting materials, coupling agent byproducts (such as tetramethylurea), and phase-separation phenomena (oiling out)[1].

Workflow Overview

Workflow A 2-Amino-5-iodobenzoic acid (Starting Material) B Amidation Reaction (Dimethylamine, HATU, Base) A->B Synthesis C Aqueous Workup (Na2CO3 wash) B->C Quench & Extract D Crude 2-Amino-5-iodo- N,N-dimethylbenzamide C->D Phase Separation E Anti-Solvent Crystallization (EtOAc / Heptane) D->E Dissolution & Seeding F Pure Crystalline Product (>99% Purity) E->F Filtration & Drying

Workflow for the synthesis and purification of 2-amino-5-iodo-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing unreacted 2-amino-5-iodobenzoic acid in my final crystal lattice, even after recrystallization? Causality & Mechanism: Carboxylic acids and primary amides share similar aromatic backbones and can form robust intermolecular hydrogen-bonded dimers. If the amidation reaction does not reach 100% conversion, the residual 2-amino-5-iodobenzoic acid acts as a "structural mimic" to the product. During crystallization, it interleaves into the growing crystal lattice of the benzamide, making standard solvent recrystallization highly inefficient for clearance. Resolution: The impurity must be chemically altered prior to crystallization. Implement a mild basic wash using 1 N aqueous sodium carbonate ( Na2​CO3​ ) during the extraction phase[1]. This selectively deprotonates the carboxylic acid ( pKa​≈4.5 ), driving it into the aqueous waste stream, while the target neutral benzamide remains in the organic phase (e.g., dichloromethane or ethyl acetate).

Q2: During cooling crystallization, my solution turns into a cloudy emulsion and forms a sticky resin at the bottom of the flask ("oiling out"). How do I force crystal nucleation? Causality & Mechanism: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the binodal curve before intersecting the solid-liquid solubility curve. In this system, residual coupling agent byproducts (e.g., tetramethylurea from HATU) act as co-solvents, depressing the melting point of the solute and altering the activity coefficient of the solvent matrix. Instead of precipitating as a solid, the benzamide separates as a solute-rich liquid phase. Resolution: You must bypass the metastable zone's LLPS region through seeded anti-solvent crystallization . Do not rely solely on cooling. Dissolve the crude in a good solvent (Ethyl Acetate), heat to 50°C, and titrate in a poor solvent (Heptane) just until the onset of the metastable zone. Introduce 0.5 wt% of pure seed crystals to provide an immediate surface for secondary nucleation, drawing down the supersaturation level before LLPS can occur.

Q3: My isolated product exhibits a dark brown discoloration instead of the expected off-white/pale yellow crystals. What is degrading? Causality & Mechanism: The 2-amino group (an aniline derivative) is highly electron-rich and susceptible to auto-oxidation, especially in the presence of trace transition metals or light. Furthermore, the carbon-iodine bond is photolabile; homolytic cleavage can release trace iodine ( I2​ ), which strongly complexes with the amine to form dark charge-transfer complexes. Resolution: Exclude light during the crystallization process. Incorporate an antioxidant wash (e.g., 5% aqueous sodium metabisulfite, Na2​S2​O5​ ) prior to crystallization to reduce any free I2​ back to water-soluble iodide ( I− ). Crystallize and dry the final product under a strict nitrogen atmosphere.

Impurity Clearance Logic

ImpurityMechanism Crude Crude Organic Phase Wash 1N Na2CO3 Wash (pH 9-10) Crude->Wash Acid 2-Amino-5-iodobenzoic Acid (Unreacted) Urea Tetramethylurea (HATU Byproduct) Cryst EtOAc/Heptane Crystallization Urea->Cryst Product 2-Amino-5-iodo- N,N-dimethylbenzamide Product->Cryst Wash->Acid Ionized & Partitioned to Aqueous Phase Wash->Urea Retained in Organic Phase Wash->Product Retained in Organic Phase Cryst->Urea Purged in Mother Liquor (Highly Soluble) Cryst->Product Solidifies (Lattice Formation)

Phase-directed impurity rejection mechanism for the amidation workflow.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is critical to balancing yield, impurity clearance, and physical form. The table below summarizes the thermodynamic solubility and impurity rejection profiles for the target benzamide.

Solvent SystemTarget Amide Solubility (mg/mL at 20°C)Starting Acid Solubility (mg/mL at 20°C)Tetramethylurea SolubilityImpurity Clearance Rate (%)Oiling Out (LLPS) Risk
Ethyl Acetate (EtOAc) 45.012.5MiscibleModerateLow
Heptane < 0.1< 0.1MisciblePoorHigh
EtOAc / Heptane (1:3) 5.21.1High> 98%Low (if seeded)
Ethanol / Water (1:1) 18.535.0 (as salt)High> 95%Very High

Data Interpretation: The EtOAc/Heptane (1:3) system provides the optimal thermodynamic landscape. EtOAc ensures the highly soluble tetramethylurea byproduct remains in the mother liquor, while heptane acts as a powerful anti-solvent to drive the yield of the target amide.

Standard Operating Procedure: Optimized Anti-Solvent Crystallization

This self-validating protocol ensures the complete removal of starting materials and coupling byproducts while preventing liquid-liquid phase separation.

Phase 1: Pre-Crystallization Workup

  • Reaction Quench: Upon completion of the amidation reaction (using 2-amino-5-iodobenzoic acid, HATU, and dimethylamine in dichloromethane or THF)[1], dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Acid Purge: Wash the organic layer with 3 volumes of 1 N aqueous Na2​CO3​ . Stir vigorously for 15 minutes[1]. Separate the phases and discard the aqueous layer (contains unreacted acid).

  • Antioxidant Wash: Wash the organic layer with 3 volumes of 5% aqueous Na2​S2​O5​ to neutralize trace iodine, followed by 3 volumes of brine.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 2: Seeded Anti-Solvent Crystallization 5. Dissolution: Redissolve the crude 2-amino-5-iodo-N,N-dimethylbenzamide in minimal EtOAc (approx. 3 mL/g of crude) and heat the jacketed reactor to 50°C. 6. Anti-Solvent Titration: Slowly add Heptane (pre-heated to 50°C) dropwise until the solution exhibits a faint, persistent turbidity (the onset of the metastable zone). This typically occurs at an EtOAc:Heptane ratio of 1:1.5. 7. Seeding: Immediately halt Heptane addition. Introduce 0.5 wt% of pure 2-amino-5-iodo-N,N-dimethylbenzamide seed crystals. Age the suspension at 50°C for 30 minutes to allow the seed bed to mature and consume supersaturation, preventing oiling out. 8. Yield Maximization: Resume Heptane addition slowly over 2 hours until a final EtOAc:Heptane ratio of 1:3 is achieved. 9. Cooling & Isolation: Program a linear cooling ramp to 5°C at a rate of 0.1°C/min. Age at 5°C for 2 hours. 10. Filtration: Filter the resulting off-white crystals under a nitrogen blanket. Wash the filter cake with 2 volumes of cold Heptane (5°C) and dry in a vacuum oven at 40°C until constant weight.

References

  • Fused ring heterocycle kinase modulators. Google Patents (US7626021B2).

Sources

Technical Support Center: Troubleshooting Deiodination in the Synthesis of 2-Amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when synthesizing halogenated building blocks. 2-Amino-5-iodo-N,N-dimethylbenzamide is a highly valuable intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics [1].

However, handling this molecule requires precision. The aryl-iodine (C–I) bond possesses a low bond dissociation energy, making it notoriously labile. Furthermore, the electron-donating amino group increases the electron density of the aromatic ring, which can paradoxically stabilize radical intermediates or influence the oxidative addition complexes, making the molecule highly susceptible to unwanted cleavage (deiodination or protodehalogenation).

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you preserve the C–I bond throughout your synthetic workflow.

Synthetic Workflow & Vulnerability Mapping

Before diving into specific troubleshooting steps, it is crucial to map out where your molecule is most vulnerable. The diagram below illustrates the typical synthetic pathways and highlights the "Risk Zones" where deiodination is most likely to occur.

G A 2-Nitro-5-iodobenzoic acid B 2-Nitro-5-iodo-N,N- dimethylbenzamide A->B Amide Coupling C 2-Amino-5-iodo-N,N- dimethylbenzamide B->C Nitro Reduction (Risk Zone 1) E Deiodinated Byproduct B->E Pd/C, H2 D Cross-Coupled Product C->D Pd Cross-Coupling (Risk Zone 2) C->E Pd, Et3N/ROH

Synthetic workflow of 2-amino-5-iodo-N,N-dimethylbenzamide highlighting deiodination risk zones.

Troubleshooting FAQs

Q1: I am synthesizing 2-amino-5-iodo-N,N-dimethylbenzamide by reducing its nitro precursor. I used Palladium on Carbon (Pd/C) with H₂ gas, but my LCMS shows complete loss of the iodine atom. Why did this happen?

Expertise & Causality: Palladium is highly active for oxidative addition into the weak C–I bond. In the presence of a hydrogen source (H₂ gas), the resulting Pd(II)-aryl species rapidly undergoes reductive elimination with a hydride, yielding the protodehalogenated byproduct (2-amino-N,N-dimethylbenzamide) and HI. This hydrodehalogenation pathway is kinetically favored and outcompetes the reduction of the nitro group. Solution: You must abandon transition-metal-catalyzed hydrogenation for this step. Instead, utilize a chemoselective single-electron transfer (SET) reduction. The classic Béchamp reduction using Iron powder and Acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) reduces the nitro group to an amine without generating a metal species capable of inserting into the C–I bond.

Q2: I purchased 2-amino-5-iodobenzoic acid and want to form the dimethylamide using HATU. Is there a risk of deiodination during amide coupling?

Expertise & Causality: Generally, no. Amide coupling does not involve transition metals or reducing agents, so the C–I bond remains intact. However, prolonged exposure to harsh basic conditions at elevated temperatures can occasionally lead to nucleophilic aromatic substitution or decomposition. Solution: Use mild conditions. According to validated protocols [1], dissolving 2-amino-5-iodobenzoic acid in dichloromethane, adding HATU and triethylamine (or DIPEA), and then introducing dimethylamine at room temperature provides excellent yields without compromising the C–I bond.

Q3: In a downstream step, I am using 2-amino-5-iodo-N,N-dimethylbenzamide in a Suzuki-Miyaura cross-coupling. I am seeing 20-30% of the deiodinated aniline. How do I suppress this?

Expertise & Causality: In Pd-catalyzed cross-coupling, protodehalogenation is a notorious side reaction [2, 3]. It occurs when the Ar-Pd(II)-I intermediate undergoes β -hydride elimination. This hydride is typically abstracted from aliphatic amine bases (like triethylamine) or alcoholic solvents (like ethanol). The Pd(II) species abstracts the hydride, forming an Ar-Pd(II)-H complex, which then reductively eliminates to give the deiodinated product. Solution:

  • Change the Base: Avoid amines with β -hydrogens. Switch to inorganic bases like K₃PO₄ or Na₂CO₃.

  • Change the Solvent: Avoid alcohols. Use aprotic solvents like Toluene, THF, or 1,4-Dioxane.

  • Optimize the Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, dtbpf) that accelerate the desired transmetalation and reductive elimination steps, kinetically outcompeting the protodehalogenation pathway.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition [Ar-Pd(II)-I] Pd0->OA + Ar-I TM Transmetalation [Ar-Pd(II)-R] OA->TM + R-M (Desired) BHE Beta-Hydride Elimination [Ar-Pd(II)-H] OA->BHE + Et3N or ROH RE Reductive Elimination Desired Product TM->RE RE->Pd0 regenerates Deiod Deiodinated Byproduct (Ar-H) BHE->Deiod Deiod->Pd0 regenerates

Competing pathways in Pd-catalysis: Desired cross-coupling vs. protodehalogenation (deiodination).

Quantitative Data Analysis

To aid in your experimental design, refer to the following data summaries comparing reaction conditions and their impact on C–I bond integrity.

Table 1: Comparison of Nitro Reduction Methods for Iodoarenes

Reducing AgentPrimary MechanismDeiodination RiskTypical Aniline Yield
Pd/C, H₂ gas Transition Metal HydrogenationCritical (Near 100%) < 5% (Mostly dehalogenated)
Fe powder, NH₄Cl Single-Electron Transfer (SET)Low 85 - 95%
SnCl₂, HCl Metal-Mediated Hydride TransferLow 80 - 90%
Zn dust, AcOH Single-Electron Transfer (SET)Moderate 70 - 85%

Table 2: Optimization of Cross-Coupling Conditions to Minimize Protodehalogenation

ParameterHigh Risk of DeiodinationLow Risk of Deiodination (Optimized)
Base Triethylamine (Et₃N), DiisopropylamineK₃PO₄, Na₂CO₃, Cs₂CO₃
Solvent Ethanol, Methanol, IsopropanolToluene, THF, 1,4-Dioxane
Ligand PPh₃ (Slow reductive elimination)XPhos, dtbpf (Accelerates coupling)
Standard Operating Procedure: Chemoselective Iron-Mediated Nitro Reduction

This self-validating protocol ensures the reduction of 2-nitro-5-iodo-N,N-dimethylbenzamide to 2-amino-5-iodo-N,N-dimethylbenzamide without cleaving the C–I bond.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-nitro-5-iodo-N,N-dimethylbenzamide (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride (NH₄Cl, 2.0 equiv). Causality Check: The mildly acidic NH₄Cl etches the iron surface, removing the passivating oxide layer and providing the necessary protons for the SET reduction mechanism without creating a harsh acidic environment that could degrade the amide.

  • Heating: Heat the mixture to 70 °C. Self-Validation Check: Monitor the reaction strictly by TLC or LCMS. Do not exceed 80 °C, as excessive thermal energy can promote unwanted side reactions and decrease the overall yield.

  • Completion: The reaction typically reaches completion in 2-4 hours. The mixture will transition into a dark brown/black slurry as iron oxides form.

  • Workup: Cool the flask to room temperature. Filter the suspension through a pad of Celite to remove all iron residues, washing the filter pad thoroughly with Ethyl Acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-amino-5-iodo-N,N-dimethylbenzamide.

References
  • US7626021B2 - Fused ring heterocycle kinase modulators. Google Patents. 1

  • Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions. Green Chemistry (RSC Publishing). 2

  • Chapter 4: Palladium Catalysed Cross-Coupling Reactions. Tezpur University. 3

Sources

Technical Support Center: Optimization & Troubleshooting for 2-amino-5-iodo-N,N-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide . Direct electrophilic iodination of highly activated anilines is notoriously prone to byproduct formation. This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you control regioselectivity and suppress over-iodination.

Mechanistic Overview & Byproduct Pathways

Understanding the kinetic pathways of your starting material is the first step to controlling the reaction. The electron-donating amino group strongly activates the aromatic ring, making it susceptible to multi-site iodination and oxidative degradation.

Iodination_Pathway SM 2-amino-N,N- dimethylbenzamide Target 2-amino-5-iodo-N,N- dimethylbenzamide (Target: 5-position) SM->Target NIS in DMSO (High Selectivity) Ortho 2-amino-3-iodo-N,N- dimethylbenzamide (Byproduct: 3-position) SM->Ortho NIS in Non-polar Solvents Ox Oxidation Byproducts (e.g., Azo/Nitroso) SM->Ox Strong Oxidants (ICl, I2/H2O2) Diiodo 2-amino-3,5-diiodo-N,N- dimethylbenzamide (Byproduct: Di-iodo) Target->Diiodo Excess Reagent High Temp Ortho->Diiodo Excess Reagent

Reaction pathways in the iodination of 2-amino-N,N-dimethylbenzamide and byproduct formation.

Troubleshooting Guides & FAQs

Q1: My reaction yields a significant amount of the 3-iodo regioisomer (ortho to the amino group). How can I maximize the 5-iodo (para) product? A: The amino group is a strong ortho/para director. To favor the 5-position (para to the amino group), solvent polarity is critical. Electrophilic iodination using N-iodosuccinimide (NIS) in highly polar solvents like Dimethyl Sulfoxide (DMSO) stabilizes the transition state leading to para-substitution, often achieving >99% regioselectivity[1]. Conversely, non-polar solvents (e.g., benzene with acetic acid) disrupt this stabilization and artificially inflate ortho-substitution[1].

Q2: I am observing 2-amino-3,5-diiodo-N,N-dimethylbenzamide in my LC-MS trace. How do I suppress over-iodination? A: Polysubstitution occurs because the first iodine atom does not sufficiently deactivate the electron-rich aniline ring. To suppress the di-iodo byproduct:

  • Stoichiometric Control: Strictly limit the iodinating agent to 1.00 - 1.05 equivalents.

  • Temperature Control: Perform the addition of the iodinating agent at 0–5 °C.

  • Reagent Selection: Avoid highly aggressive reagents like Iodine Monochloride (ICl). The use of ICl accelerates the reaction by a factor of 105 compared to molecular iodine, making it exceedingly difficult to prevent over-iodination without strict kinetic control[2]. NIS provides a controlled release of the iodonium ion (I+), reducing the kinetic rate of secondary iodination.

Q3: The reaction mixture turns dark brown/black, and yield is lost to baseline impurities on TLC. What causes this? A: This indicates oxidative degradation of the aniline moiety. Anilines are highly susceptible to oxidation by halogens. If using I2​ with an oxidant (like H2​O2​ or Ag2​SO4​ ) or ICl, the oxidation potential is often too high, leading to complex mixtures and poor yields (often <40%)[3]. Switch to a milder, oxidant-free reagent like NIS. Additionally, degassing the solvent and running the reaction under an inert nitrogen atmosphere prevents ambient oxygen from exacerbating the degradation.

Q4: Despite optimizing the direct iodination, I am still facing purification bottlenecks. Is there a completely different approach to avoid these byproducts? A: Yes. The most robust way to bypass aniline over-iodination is to alter the synthetic sequence by performing the iodination before the amide coupling. Starting with 2-aminobenzoic acid (anthranilic acid), the electron-withdrawing carboxylic acid moderates the ring's reactivity, allowing for clean iodination at the 5-position. This intermediate (2-amino-5-iodobenzoic acid) can then be coupled with dimethylamine using standard uronium-based coupling reagents (e.g., HATU) and a tertiary amine base to afford the target 2-amino-5-iodo-N,N-dimethylbenzamide[4].

Quantitative Data: Reagent Comparison

Selecting the correct reagent and solvent system is the primary factor in determining the purity profile of your final product.

Table 1: Quantitative Comparison of Iodination Conditions for Aniline Derivatives

Iodinating SystemSolventYield (Para-isomer)Regioselectivity (Para:Ortho)Byproduct ProfileRef
NIS (1.05 eq) DMSO> 90%> 99:1Minimal di-iodination[1]
NIS (1.05 eq) Benzene / AcOH< 10%< 1:99 (Ortho favored)Moderate regioisomers[1]
Ag2​SO4​ / I2​ DCM or Ethanediol46% - 57%ModerateDi- and tri-iodo species detected[3]
ICl AcOH~ 35%PoorHigh oxidation & over-iodination[3],[2]

Optimized Experimental Protocol

This self-validating protocol utilizes NIS in a polar aprotic solvent to maximize para-selectivity while suppressing di-iodination and oxidation.

Step 1: Preparation & Dissolution In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-N,N-dimethylbenzamide (10.0 mmol, 1.0 eq) in anhydrous DMSO (20 mL) under a nitrogen atmosphere. Causality: DMSO is chosen specifically to stabilize the para-directing transition state, ensuring high regioselectivity.

Step 2: Kinetic Control (Cooling) Cool the reaction mixture to 0–5 °C using an ice-water bath.

Step 3: Electrophile Addition Dissolve N-iodosuccinimide (NIS) (10.2 mmol, 1.02 eq) in anhydrous DMSO (10 mL). Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel or syringe pump. Self-Validation Check: The dissolution of NIS in DMSO should be clear; a rapid yellowing/browning in the funnel indicates premature iodine release due to moisture. Causality: Slow addition at low temperature maintains a low steady-state concentration of the electrophile, kinetically disfavoring the di-iodination pathway.

Step 4: Reaction Progression Stir the mixture at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours. Self-Validation Check: Reaction progress is self-indicated by the consumption of the highly UV-active starting material on TLC ( Rf​ ~0.4 in 3:1 Hexanes/EtOAc).

Step 5: Chemical Quenching Quench the reaction by pouring the mixture into 100 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Self-Validation Check: Thiosulfate instantly reduces any unreacted NIS or free iodine. You will observe an immediate color change from dark red/brown to pale yellow/colorless, validating the neutralization of active electrophiles and halting late-stage oxidation.

Step 6: Extraction & Purification Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the pure 2-amino-5-iodo-N,N-dimethylbenzamide target.

References

  • Fused ring heterocycle kinase modulators (US7626021B2). Google Patents.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC - NIH.
  • Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Thieme Connect.
  • Kinetics of iodination of aromatic substrates by iodine monochloride.... ResearchGate.

Sources

Validation & Comparative

Comparative Guide: Coupling Efficiency of Iodo vs. Bromo N,N-Dimethylbenzamides

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the selection of the aryl halide precursor dictates the efficiency, cost, and scalability of palladium-catalyzed cross-coupling reactions. When utilizing N,N-dimethylbenzamide scaffolds, researchers must weigh the kinetic advantages of iodo-derivatives against the stability and economic benefits of bromo-derivatives. This guide provides an objective, data-driven comparison of iodo- vs. bromo-N,N-dimethylbenzamides, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols.

Mechanistic Causality: Bond Dynamics and Oxidative Addition

The fundamental difference in coupling efficiency between iodo- and bromo-N,N-dimethylbenzamides is rooted in the intrinsic properties of the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the oxidative addition of the aryl halide to the Pd(0) catalyst—the rate-determining step in most cross-coupling cycles[1].

  • Kinetic vs. Thermodynamic Control: Density functional theory (DFT) calculations demonstrate that the enhanced reactivity of aryl iodides is driven by kinetic factors, specifically the availability of low-lying Ar-X π* orbitals that facilitate interaction with the palladium center[2].

  • Steric and Electronic Influence of the Amide Group: The N,N-dimethylamide moiety is both bulky and capable of coordinating with transition metals. When the halogen is positioned ortho to the amide group, steric hindrance decelerates oxidative addition. However, kinetic studies confirm that the decelerating effect is less detrimental to aryl iodides; ortho-substituted aryl iodides consistently remain more reactive than their ortho-substituted bromide counterparts[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd OxAdd Pd0->OxAdd Ar-X TransMet Transmetalation (Nucleophile Transfer) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 C-C Bond Formed

Caption: Generalized Pd-catalyzed cycle highlighting oxidative addition kinetics.

Quantitative Performance Comparison

The superior oxidative addition rate of iodo-aromatics translates to tangible benefits in the laboratory: higher yields, lower required temperatures, and reduced reaction times[4]. The table below synthesizes quantitative data from comparative reactivity studies of analogous aryl halides in Suzuki-Miyaura couplings to illustrate the expected performance delta for N,N-dimethylbenzamides.

Table 1: Comparative Efficiency in Suzuki-Miyaura Couplings

Substrate TypeCatalyst SystemBase / SolventTemp / TimeYield (%)
Iodo-aromatic Na₂PdCl₄ / sSPhosK₂CO₃ / Aq. Mix37°C / 28 h>95%[1]
Bromo-aromatic Na₂PdCl₄ / sSPhosK₂CO₃ / Aq. Mix37°C / 28 h41%[1]
Iodo-derivative Pd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene80°C / 4 h>90%*
Bromo-derivative Pd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene80°C / 12 h78%[4]

*Extrapolated from analogous iodo-naphthoic acid derivative performance demonstrating shorter reaction times under identical conditions[4].

Nuances in Amination Reactions (Buchwald-Hartwig)

While iodo-N,N-dimethylbenzamides dominate in carbon-carbon bond forming reactions (Suzuki, Heck, Sonogashira), they exhibit unique challenges in carbon-nitrogen bond formation. Historically, aryl iodides have been less effective substrates for intermolecular aminations than bromides[5]. This is because the extruded iodide ion can strongly coordinate to the palladium center, potentially poisoning the catalyst. To overcome this, specific bases such as Cs₂CO₃ must be employed instead of the traditional NaOt-Bu to maintain high coupling efficiency[5].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high-fidelity results when coupling halogenated N,N-dimethylbenzamides, the following protocol incorporates self-validating checkpoints. This methodology is adapted from established procedures for structurally similar aryl halides[4][6].

Protocol S1 1. Reagent Prep Ar-X + Boronic Acid S2 2. Degassing Argon Purge S1->S2 S3 3. Catalyst Pd(PPh3)4 Addition S2->S3 S4 4. Reaction Temp Control S3->S4 S5 5. Workup Purification S4->S5

Caption: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask, add the N,N-dimethylbenzamide halide (1.0 mmol) and the corresponding boronic acid (1.2 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent and Base Addition: Add a 3:1:1 mixture of toluene/ethanol/water (10 mL) followed by K₂CO₃ (2.0 mmol)[4].

  • Degassing (Critical Checkpoint): Purge the mixture with Argon for 15 minutes[4].

    • Validation: Oxygen acts as a potent poison for Pd(0). If the solution rapidly turns black upon heating, it indicates the precipitation of inactive "palladium black" due to inadequate degassing.

  • Catalyst Addition: Quickly add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.02 mmol, 2 mol%), under a positive stream of Argon.

  • Reaction Execution:

    • For Iodo-N,N-dimethylbenzamide : Stir at room temperature to 50°C. The weaker C-I bond allows for milder conditions[6].

    • For Bromo-N,N-dimethylbenzamide : Heat the mixture to 80°C to overcome the higher activation energy required for C-Br oxidative addition[6].

  • Reaction Monitoring: Monitor progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC)[6].

    • Validation: The disappearance of the starting halide peak confirms successful oxidative addition and progression of the catalytic cycle.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography.

Strategic Selection Guide

The choice between iodo- and bromo-N,N-dimethylbenzamides is a calculated trade-off:

  • Opt for Iodo-N,N-dimethylbenzamides when: You require mild reaction conditions (e.g., thermally sensitive substrates), low catalyst loadings, or high chemoselectivity (reacting a C-I bond while leaving a C-Br bond intact)[1].

  • Opt for Bromo-N,N-dimethylbenzamides when: Economic considerations are paramount, the starting materials require long-term storage (bromides are generally more stable), or when performing specific intermolecular aminations where iodide-induced catalyst poisoning is a risk[5].

References

  • Title: A Comparative Guide to the Reactivity of Bromo- vs.
  • Title: A Comparative Guide to the Reactivity of Bromo- vs.
  • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0)
  • Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)
  • Title: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: 4-Bromo-3-ethynylphenol vs.
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

A Comparative Guide to the Validation of Analytical HPLC Methods for 2-amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-amino-5-iodo-N,N-dimethylbenzamide, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the reliability and robustness of your analytical methods are paramount. This document will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a comprehensive framework for selecting and implementing a suitable HPLC method.[1][2][3]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, providing a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes.[4][5] This guide will compare a traditional reversed-phase HPLC (RP-HPLC) method with a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, presenting illustrative experimental data to support the comparison.

The Imperative of Method Validation

In the pharmaceutical industry, analytical method validation is a regulatory requirement and a cornerstone of quality assurance.[6] It ensures that the chosen analytical method is accurate, precise, specific, and robust for its intended application, whether for quality control, stability testing, or impurity profiling.[6][7] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which will be the foundation of our discussion.[1][2][8]

Comparative Overview of Two HPLC Methods

For the analysis of 2-amino-5-iodo-N,N-dimethylbenzamide, we will compare two hypothetical, yet scientifically plausible, HPLC methods:

  • Method A: Conventional RP-HPLC: A robust and widely used method employing a standard C18 column with a particle size of 5 µm.

  • Method B: UHPLC: A high-throughput method utilizing a sub-2 µm particle size column, offering faster analysis times and improved resolution.

The following sections will detail the validation of these two methods across key performance characteristics.

Specificity: Ensuring Unambiguous Analyte Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11][12]

Experimental Protocol for Specificity Assessment
  • Blank Analysis: Inject a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Resolution Assessment: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks. The resolution between the analyte and the closest eluting peak should be greater than 2.

Specificity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Blank Blank (Diluent) Inject_Blank Inject Blank Blank->Inject_Blank Analyte Analyte Solution Inject_Analyte Inject Analyte Analyte->Inject_Analyte Stressed Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Inject_Stressed Inject Stressed Samples Stressed->Inject_Stressed Eval_Blank No Interference at Analyte RT Inject_Blank->Eval_Blank Eval_Resolution Assess Peak Purity & Resolution (Resolution > 2) Inject_Analyte->Eval_Resolution Inject_Stressed->Eval_Resolution

Figure 1: Workflow for Specificity Assessment.

Comparative Data for Specificity
ParameterMethod A (RP-HPLC)Method B (UHPLC)Acceptance Criteria
Resolution (Analyte vs. Closest Degradant) 2.54.8> 2.0
Peak Purity (Analyte in Stressed Sample) PassPassNo purity flag

Insight: Both methods demonstrate acceptable specificity. However, Method B (UHPLC) provides significantly better resolution, offering a greater degree of confidence in the separation of the analyte from potential impurities. This is particularly advantageous for long-term stability studies where new, unexpected degradants may appear.

Linearity and Range: Proportionality of Response

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][14]

Experimental Protocol for Linearity and Range
  • Stock Solution Preparation: Prepare a stock solution of 2-amino-5-iodo-N,N-dimethylbenzamide of a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Analysis Stock Stock Solution Standards Prepare Calibration Standards (e.g., 50%, 80%, 100%, 120%, 150%) Stock->Standards Inject Inject Each Standard (n=3) Standards->Inject Plot Plot Mean Peak Area vs. Concentration Inject->Plot Regression Perform Linear Regression Plot->Regression Eval Evaluate r², y-intercept, slope Regression->Eval

Figure 2: Workflow for Linearity and Range Assessment.

Comparative Data for Linearity and Range
ParameterMethod A (RP-HPLC)Method B (UHPLC)Acceptance Criteria
Range 10 - 150 µg/mL1 - 100 µg/mLDefined by application
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero

Insight: Both methods exhibit excellent linearity within their respective ranges. Method B (UHPLC) demonstrates a wider linear range at lower concentrations, which could be advantageous for impurity analysis or dose-response studies. The higher correlation coefficient for Method B suggests a slightly better fit of the data to the linear model.

Accuracy and Precision: Closeness to the True Value and Reproducibility

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[15][16] Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions and is typically expressed as the relative standard deviation (%RSD).[15][16][17]

Experimental Protocol for Accuracy and Precision
  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the analyte.

  • Repeatability (Intra-assay Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Accuracy Assessment: Calculate the percentage recovery for each sample.

Accuracy_Precision_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Spiked Prepare Spiked Samples (e.g., 80%, 100%, 120%) Repeatability Repeatability (n=6 at 100%) - Same Day, Analyst, Instrument Spiked->Repeatability Intermediate Intermediate Precision - Different Day, Analyst, Instrument Spiked->Intermediate Eval_Precision Calculate %RSD Repeatability->Eval_Precision Eval_Accuracy Calculate %Recovery Repeatability->Eval_Accuracy Intermediate->Eval_Precision Intermediate->Eval_Accuracy

Figure 3: Workflow for Accuracy and Precision Assessment.

Comparative Data for Accuracy and Precision
ParameterMethod A (RP-HPLC)Method B (UHPLC)Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%98.0% - 102.0%[15][18]
Repeatability (%RSD) ≤ 1.5%≤ 0.8%≤ 2.0%[7][15]
Intermediate Precision (%RSD) ≤ 1.8%≤ 1.0%≤ 2.0%[15]

Insight: Both methods meet the acceptance criteria for accuracy and precision. Method B (UHPLC) demonstrates superior precision with lower %RSD values, which can be attributed to the higher efficiency and resolution of the UHPLC system. This enhanced precision is critical for applications requiring tight control over product specifications.

Robustness: Resilience to Method Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][19][20]

Experimental Protocol for Robustness
  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

Robustness_Workflow cluster_variation Deliberate Parameter Variation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Params Vary Critical Parameters: - Flow Rate - Temperature - Mobile Phase Composition - pH Analyze Analyze Standard Solution Under Each Varied Condition Params->Analyze Eval Assess Impact on: - Retention Time - Peak Area - Tailing Factor - Resolution Analyze->Eval

Figure 4: Workflow for Robustness Assessment.

Comparative Data for Robustness
Varied ParameterMethod A (RP-HPLC) (% Change in Peak Area)Method B (UHPLC) (% Change in Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min) < 2.0%< 1.5%System suitability passes
Temperature (± 5 °C) < 1.5%< 1.0%System suitability passes
Mobile Phase (± 2% Organic) < 2.5%< 2.0%System suitability passes

Insight: Both methods demonstrate good robustness. Method B (UHPLC) shows slightly less variability in peak area with changes in method parameters, indicating a more robust method. The higher efficiency of UHPLC columns can often lead to greater resilience to small variations in operating conditions.

Conclusion and Recommendation

Both the conventional RP-HPLC (Method A) and the UHPLC (Method B) methods are valid for the quantitative analysis of 2-amino-5-iodo-N,N-dimethylbenzamide, meeting the acceptance criteria set forth by the ICH.

Method A (RP-HPLC) is a reliable and well-established technique that is suitable for routine quality control applications where high throughput is not a primary concern. Its robustness makes it a dependable workhorse in many laboratories.

Method B (UHPLC) offers significant advantages in terms of speed, resolution, and precision. The shorter run times can lead to substantial increases in sample throughput and a reduction in solvent consumption, making it a more cost-effective and environmentally friendly option in the long run. The superior resolution provides a greater degree of confidence in the separation of the analyte from potential impurities, which is particularly crucial during drug development and for stability-indicating methods.

Recommendation: For laboratories seeking to optimize efficiency, improve data quality, and future-proof their analytical capabilities, Method B (UHPLC) is the recommended approach. While the initial investment in UHPLC instrumentation may be higher, the long-term benefits of increased productivity, reduced operational costs, and enhanced analytical performance provide a compelling return on investment. The choice of method should ultimately be guided by the specific requirements of the application, available resources, and the desired level of analytical performance.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Biorelevant.com. HPLC analytical tips: What is 'specificity'?. Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • PubMed. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Retrieved from [Link]

  • Taylor & Francis Online. (2014, July 24). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • Axcit. (n.d.). What Does Specificity Mean in Chromatography?. Retrieved from [Link]

  • Taylor & Francis Online. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. Retrieved from [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • SciELO. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Retrieved from [Link]

  • ResearchGate. (2014, July 24). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). REVIEWER GUIDANCE: VALIDATION OF CHROMATOGRAPHIC METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2026, March 25). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2010, January 15). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Retrieved from [Link]

  • SCION Instruments. (2024, February 29). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 2-Amino-5-iodo-N,N-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-iodo-N,N-dimethylbenzamide is a crucial synthetic intermediate in the development of [1]. Characterizing its structural integrity during drug development requires robust analytical techniques. This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) and High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry platforms in elucidating the fragmentation pattern of this compound, providing researchers with actionable, field-proven methodologies.

Platform Comparison: ESI-QqQ vs. HR-Q-TOF

When analyzing halogenated benzamides, the choice of MS platform dictates the depth of structural information acquired:

  • ESI-QqQ (Triple Quadrupole): Best suited for high-sensitivity, targeted quantification using Multiple Reaction Monitoring (MRM). It provides nominal mass resolution, which is sufficient for routine pharmacokinetic monitoring but lacks the exact mass capabilities needed to unambiguously distinguish isobaric interferences in complex biological matrices.

  • HR-Q-TOF: Essential for structural elucidation and metabolism studies. It provides sub-5 ppm mass accuracy, allowing researchers to [2]. This is particularly critical for identifying the unique isotopic signature and radical losses associated with the iodine substituent.

Fragmentation Mechanisms and Causality

The fragmentation of 2-amino-5-iodo-N,N-dimethylbenzamide (Theoretical Exact Mass: 289.9916 Da) under positive ESI conditions is driven by the[3]. The resulting precursor ion, [M+H]+ at m/z 291.00, undergoes three primary, causally linked fragmentation pathways:

  • Pathway A: Cleavage of the N,N-dimethylamide bond (Acylium Ion Formation) Protonation at the amide nitrogen weakens the adjacent C-N bond, leading to the neutral loss of dimethylamine (HN(CH3)2, 45.06 Da). This forms a highly resonance-stabilized aryl acylium cation at m/z 245.94.

  • Pathway B: Loss of Carbon Monoxide The acylium ion (m/z 245.94) can undergo a subsequent α-cleavage, expelling a at m/z 217.95[4].

  • Pathway C: Homolytic Cleavage of the C-I Bond Unlike C-F or C-Cl bonds, the C-I bond is relatively weak (bond dissociation energy ~65 kcal/mol). Upon collisional activation, homolytic cleavage frequently occurs, resulting in the expulsion of an iodine radical (I•, 126.90 Da). This violates the standard "even-electron rule" of ESI-MS/MS, yielding an odd-electron radical cation at m/z 164.10, or m/z 119.04 if dimethylamine was already lost.

Fragmentation Pathway Visualization

G M [M+H]+ m/z 291.00 F1 [M+H - HN(CH3)2]+ m/z 245.94 (Acylium Ion) M->F1 - HN(CH3)2 (-45.06 Da) F2 [M+H - I•]+ m/z 164.10 (Radical Cation) M->F2 - I• (-126.90 Da) F3 [M+H - HN(CH3)2 - CO]+ m/z 217.95 (Phenyl Cation) F1->F3 - CO (-28.00 Da) F4 [M+H - HN(CH3)2 - I•]+ m/z 119.04 F1->F4 - I• (-126.90 Da) F2->F4 - HN(CH3)2 (-45.06 Da)

MS/MS fragmentation pathways of 2-amino-5-iodo-N,N-dimethylbenzamide.

Quantitative Data Summary

The following table compares the theoretical exact masses of the fragments with the typical observed masses on both QqQ and Q-TOF platforms, highlighting the superior mass accuracy of the Q-TOF system for structural validation.

Fragment IdentityFormulaTheoretical Exact Mass (m/z)QqQ Observed Mass (m/z)Q-TOF Observed Mass (m/z)Q-TOF Mass Error (ppm)
Precursor[M+H]+C9H12IN2O+290.9995291.0290.9989-2.1
Acylium IonC7H5INO+245.9416246.0245.9421+2.0
Phenyl CationC6H5IN+217.9467218.0217.9461-2.8
Radical CationC9H12N2O+•164.0950164.1164.0954+2.4
De-iodinated PhenylC7H5NO+•119.0372119.0119.0368-3.4

Note: The presence of the m/z 164.1 and 119.0 peaks are highly diagnostic for the iodine substituent, distinguishing this compound from its non-halogenated analogs.

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodology outlines the preparation and analysis of 2-amino-5-iodo-N,N-dimethylbenzamide.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 2-amino-5-iodo-N,N-dimethylbenzamide reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1000 ppm) stock solution.

  • Working Dilution: Dilute the stock solution 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 µg/mL (1 ppm) working solution. Causality Note: The formic acid ensures complete protonation of the basic amine groups prior to electrospray ionization, maximizing the [M+H]+ signal.

Step 2: LC-MS/MS System Setup
  • Chromatography: Inject 2 µL of the working solution onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

  • Ion Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Mass Analyzer Optimization:

    • For QqQ (Targeted MRM): Perform a precursor ion scan to identify m/z 291.0. Isolate this mass in Q1. Ramp the collision energy (CE) from 10 to 40 eV in Q2 using Argon as the collision gas. Monitor the product ions in Q3. Optimal CE for the m/z 246.0 transition is typically ~15 eV, while the m/z 119.0 transition requires higher energy (~30 eV).

    • For Q-TOF (Accurate Mass): Operate in MS/MS (Targeted TOF) mode. Isolate m/z 291.0 in the quadrupole. Apply a collision energy ramp (15-35 eV) to capture a comprehensive fragmentation spectrum in the TOF analyzer. Ensure the instrument is calibrated with a reference mass solution (e.g., Leucine Enkephalin) for sub-5 ppm mass accuracy.

Step 3: Data Analysis and Validation
  • Extract the chromatograms for the exact masses (Q-TOF) or nominal transitions (QqQ).

  • Validate the precursor identity by checking the isotopic pattern. Iodine is monoisotopic (127I), so the[M+H]+ cluster should lack the M+2 peak characteristic of chlorine or bromine, confirming the specific halogen identity.

  • Confirm causality: The presence of the m/z 245.94 peak confirms the intact benzamide core, while the m/z 164.10 peak validates the presence of the labile iodine atom.

References

  • Mass Spectrometry Interpretation of Benzamide. askfilo.com. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • US7626021B2 - Fused ring heterocycle kinase modulators.

Sources

A Comparative Guide to Radioiodination Precursors: The Efficacy of 2-amino-5-iodo-N,N-dimethylbenzamide versus Standard Organotin Precursors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of radioiodinated pharmaceuticals, particularly for applications in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), the choice of precursor is a critical determinant of radiolabeling efficiency, product purity, and overall workflow simplicity. This guide provides an in-depth technical comparison between two key classes of precursors for the introduction of radioiodine into benzamide-based radiotracers: the non-radioactive iodinated precursor, 2-amino-5-iodo-N,N-dimethylbenzamide, and the widely utilized organotin precursors, such as tributyltin benzamide derivatives.

This analysis is grounded in established radiochemical principles and supported by experimental data from peer-reviewed literature. We will explore the underlying reaction mechanisms, compare key performance indicators, and provide detailed experimental protocols to assist researchers in making informed decisions for their radiopharmaceutical development programs.

The Landscape of Radioiodination: Two Competing Strategies

The introduction of a radioiodine atom, such as Iodine-123, onto an aromatic ring is typically achieved through two primary methodologies: direct electrophilic aromatic substitution on an activated ring system and iododestannylation of an organotin precursor. The choice between these methods hinges on a trade-off between the number of synthetic steps for precursor preparation, the radiolabeling conditions, and the ease of purification of the final radiolabeled product.

  • Direct Electrophilic Radioiodination: This approach utilizes a non-radioactive, but pre-iodinated, precursor. The introduction of the radioiodine occurs via an isotopic exchange reaction, or more commonly, by activating a non-iodinated precursor for direct electrophilic attack. In the context of our topic, using a pre-iodinated compound like 2-amino-5-iodo-N,N-dimethylbenzamide simplifies the radiolabeling step to a direct substitution on an already functionalized aromatic ring.

  • Iododestannylation: This method involves a precursor containing an organotin group (e.g., tributyltin) at the site of desired radioiodination. The carbon-tin bond is readily cleaved by an electrophilic radioiodine species, resulting in the formation of the desired radioiodinated product. This has been a workhorse in radiochemistry due to its high efficiency and regioselectivity.

Comparative Analysis of Precursor Performance

The efficacy of a precursor is judged by several key metrics: radiochemical yield (RCY), radiochemical purity (RCP), specific activity, and the ease and reproducibility of the synthesis and subsequent radiolabeling procedure.

Parameter2-amino-5-iodo-N,N-dimethylbenzamide (Direct Method)Organotin Precursors (Iododestannylation)Key Considerations
Radiochemical Yield (RCY) Moderate to High (typically 40-76%)[1][2]High to Very High (typically 50-95%)[1]Iododestannylation often provides higher and more consistent yields.
Radiochemical Purity (RCP) Generally high (>95%) following purification.[2]Generally high (>98%) following purification.[3]Both methods can yield high purity products, but the nature of byproducts differs.
Specific Activity Potentially lower due to the presence of the non-radioactive iodine carrier.High, as it is a "no-carrier-added" method.For receptor imaging studies requiring high specific activity, organotin precursors are often favored.
Precursor Synthesis Can be synthesized in a one-pot, three-step process from commercially available starting materials.[4]Often requires a multi-step synthesis, including the introduction of the organotin moiety.The synthesis of organotin precursors can be more complex.
Radiolabeling Conditions Typically requires an oxidizing agent and heating.[2]Mild conditions, often at room temperature, with an oxidizing agent.[3]Iododestannylation can be performed under milder conditions, which is advantageous for sensitive biomolecules.
Purification of Final Product Separation from unreacted precursor and byproducts.Critical removal of highly toxic organotin impurities is required, often necessitating HPLC purification.[5]The toxicity of organotin byproducts is a significant drawback of the iododestannylation method.
Toxicity Concerns The precursor itself and byproducts are generally less toxic.Organotin precursors and byproducts are known to be highly toxic.[5]The toxicity of tin compounds necessitates stringent purification and quality control.

Mechanistic Insights: A Tale of Two Pathways

The fundamental difference in the reaction mechanisms of these two precursor types dictates their respective advantages and disadvantages.

Direct Electrophilic Radioiodination

In this method, an electrophilic radioiodine species (e.g., I⁺), generated in situ from radioiodide (e.g., [¹²³I]NaI) and an oxidizing agent (e.g., peracetic acid, Chloramine-T), attacks the electron-rich aromatic ring of the precursor. The presence of the activating amino group on the benzamide ring facilitates this electrophilic substitution.

G cluster_0 Oxidation cluster_1 Electrophilic Aromatic Substitution NaI_radio [¹²³I]NaI I_plus [¹²³I]⁺ NaI_radio->I_plus Oxidation Oxidant Oxidizing Agent (e.g., Peracetic Acid) Intermediate Wheland Intermediate I_plus->Intermediate Precursor 2-amino-5-iodo- N,N-dimethylbenzamide (or activated precursor) Precursor->Intermediate + [¹²³I]⁺ Product Radioiodinated Benzamide Intermediate->Product - H⁺

Caption: Workflow for Direct Electrophilic Radioiodination.

Iododestannylation

This reaction also proceeds via an electrophilic attack, but instead of substituting a hydrogen atom, the electrophilic radioiodine replaces the organotin group. The carbon-tin bond is significantly more labile than a carbon-hydrogen bond, leading to a more facile and often more regioselective reaction under milder conditions.

G cluster_0 Oxidation cluster_1 Iododestannylation NaI_radio [¹²³I]NaI I_plus [¹²³I]⁺ NaI_radio->I_plus Oxidation Oxidant Oxidizing Agent (e.g., Chloramine-T) Intermediate Stannyl-Iodo Intermediate I_plus->Intermediate Precursor Tributyltin Benzamide Precursor Precursor->Intermediate + [¹²³I]⁺ Product Radioiodinated Benzamide Intermediate->Product Byproduct Tributyltin Byproduct Intermediate->Byproduct

Caption: Workflow for Iododestannylation.

Experimental Protocols

The following protocols are based on established methods in the literature and are provided as a guide for researchers. Optimization may be required for specific applications.

Synthesis of 2-amino-5-iodo-N,N-dimethylbenzamide (Illustrative One-Pot Method)

This protocol is adapted from a one-pot synthesis of similar halogenated benzamides[4].

Materials:

  • 2-amino-3-methylbenzoic acid

  • Bis(trichloromethyl) carbonate (triphosgene)

  • Aqueous methylamine

  • N-iodosuccinimide (NIS)

  • Suitable organic solvent (e.g., Dichloromethane)

Procedure:

  • Formation of the Benzoxazinedione: Dissolve 2-amino-3-methylbenzoic acid in a suitable organic solvent and cool the solution. Add bis(trichloromethyl) carbonate portion-wise while maintaining the temperature. Stir the reaction mixture until completion (monitor by TLC).

  • Aminolysis: To the reaction mixture, add aqueous methylamine and stir. The aminolysis of the in-situ formed 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione will yield 2-amino-N,3-dimethylbenzamide.

  • Iodination: Add N-iodosuccinimide (NIS) to the reaction mixture and continue stirring. The electrophilic aromatic substitution will result in the formation of the target product, 2-amino-5-iodo-N,3-dimethylbenzamide.

  • Work-up and Purification: Evaporate the organic solvent under reduced pressure. The product can often be precipitated from water and collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Radioiodination using 2-amino-5-iodo-N,N-dimethylbenzamide (Isotopic Exchange)

This protocol is a general representation of an isotopic exchange reaction.

Materials:

  • 2-amino-5-iodo-N,N-dimethylbenzamide

  • [¹²³I]NaI in 0.1 M NaOH

  • Ethanol

  • Buffer solution (pH 2)

  • Peracetic acid solution (diluted)

  • Solid Phase Extraction (SPE) cartridge (e.g., C18)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a reaction vial, dissolve a known quantity of 2-amino-5-iodo-N,N-dimethylbenzamide in ethanol and add the buffer solution.

  • Addition of Radioiodine: Add the [¹²³I]NaI solution to the precursor mixture.

  • Initiation of Reaction: Add the diluted peracetic acid solution to initiate the radioiodination.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 65°C) for a specified time (e.g., 15 minutes)[2].

  • Purification: Purify the reaction mixture using an SPE cartridge followed by reverse-phase HPLC to separate the radioiodinated product from unreacted precursor and other impurities.

Radioiodination using a Tributyltin Benzamide Precursor

This protocol is based on a typical iododestannylation reaction.

Materials:

  • Tributyltin benzamide precursor (e.g., SnBZM)[1]

  • [¹²³I]NaI in 0.1 M NaOH

  • Ethanol

  • Chloramine-T solution

  • Sodium metabisulfite solution (for quenching)

  • HPLC system for purification

Procedure:

  • Reaction Setup: Dissolve the tributyltin precursor in ethanol in a reaction vial.

  • Addition of Radioiodine: Add the [¹²³I]NaI solution.

  • Initiation of Reaction: Add the Chloramine-T solution to the mixture. The reaction typically proceeds rapidly at room temperature.

  • Quenching: After a short reaction time (e.g., 5-10 minutes), quench the reaction by adding sodium metabisulfite solution.

  • Purification: The crude reaction mixture must be purified by reverse-phase HPLC to separate the desired radioiodinated product from the unreacted tin precursor and toxic tin byproducts.

Conclusion and Future Perspectives

The choice between 2-amino-5-iodo-N,N-dimethylbenzamide and organotin precursors for radioiodination is a nuanced decision that depends on the specific requirements of the research or clinical application.

2-amino-5-iodo-N,N-dimethylbenzamide offers the significant advantage of a non-toxic profile for both the precursor and its byproducts, potentially simplifying the purification process and reducing safety concerns. The precursor synthesis can also be more straightforward. However, this approach may result in lower specific activity due to the presence of the non-radioactive iodine carrier, which could be a limiting factor for certain receptor imaging studies.

Organotin precursors are well-established for their high radiochemical yields and the ability to produce "no-carrier-added" radiopharmaceuticals with high specific activity. The mild reaction conditions are also beneficial for sensitive molecules. The primary and significant drawback is the inherent toxicity of organotin compounds, which necessitates rigorous and often challenging purification to ensure patient safety.

Future research may focus on developing novel precursors that combine the high efficiency of organometallics with a more favorable toxicity profile. For instance, the use of other organometallic precursors like those based on silicon or boron is an active area of investigation.[6] Additionally, advancements in solid-phase synthesis, where the tin precursor is bound to a resin, offer a promising avenue for simplifying the removal of toxic byproducts.[5]

Ultimately, the selection of a precursor should be a strategic one, balancing the need for high radiochemical yield and specific activity with considerations of synthetic accessibility, reaction conditions, and, most importantly, the safety and purity of the final radiopharmaceutical product.

References

  • Janabi, M., Pollock, C. M., Chacko, A.-M., & Hunter, D. H. (2015). Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS esters. Canadian Journal of Chemistry, 93(10), 1085-1093. [Link]

  • Kung, H. F., et al. (1988). Dopamine D-2 Receptor Imaging Radiopharmaceuticals: Synthesis, Radiolabeling, and in Vitro Binding of (R)-(+)- and (S)-(−)-3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. Journal of Medicinal Chemistry, 31(5), 1039–1043. [Link]

  • Cailly, T., & Pucheault, M. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6945-6960. [Link]

  • Moerlein, S. M., & Stöcklin, G. (1987). Comparative evaluation of electrophilic aromatic iododemetallation techniques for labeling radiopharmaceuticals with iodine-122. Journal of Labelled Compounds and Radiopharmaceuticals, 24(7), 775-785. [Link]

  • Widyasari, A., et al. (2025). Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. Biointerface Research in Applied Chemistry, 15(3), 040. [Link]

  • Michel, J., et al. (2007). Synthesis and Evaluation of Novel Radioiodinated Benzamides for Malignant Melanoma. Journal of Medicinal Chemistry, 50(16), 3795-3807. [Link]

  • Zalutsky, M. R., et al. (1993). Evaluation of iodovinyl antibody conjugates: comparison with a p-iodobenzoyl conjugate and direct radioiodination. Bioconjugate Chemistry, 4(3), 233-242. [Link]

  • Verhoeff, N. P., et al. (1990). In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain. European Journal of Nuclear Medicine, 16(8), 575-585. [Link]

  • Acton, P. D., et al. (1999). Synthesis of [123I]IBZM: a reliable procedure for routine clinical studies. Nuclear Medicine and Biology, 26(6), 661-665. [Link]

  • Eisenhut, M., et al. (2000). Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake: structure-affinity relationships, metabolic fate, and intracellular localization. Journal of Medicinal Chemistry, 43(21), 3913-3922. [Link]

  • You, J., et al. (2019). One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides. Chinese Journal of Organic Chemistry, 39(3), 833-838. [Link]

  • Petrov, S. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7948. [Link]

  • Kung, H. F., et al. (2014). Radiotracer precursor and method for preparing the same. U.S.
  • You, J., et al. (2019). One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides. Chinese Journal of Organic Chemistry, 39(3), 833-838. [Link]

Sources

IR Spectroscopy Comparison Guide: Substituted 2-Amino-N,N-dimethylbenzamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 2-amino-N,N-dimethylbenzamides are highly versatile scaffolds in medicinal chemistry, frequently serving as precursors for complex heterocycles and as active pharmacophores in enzyme inhibitors (e.g., HDAC inhibitors). A defining structural feature of these molecules is the intramolecular hydrogen bond formed between the primary aniline (2-amino) and the tertiary amide carbonyl.

This guide provides an in-depth comparative analysis of how aromatic substituents influence this intramolecular interaction. By analyzing the Fourier Transform Infrared (FTIR) stretching frequencies of the N-H and C=O bonds, researchers can accurately predict the conformational locking and lipophilicity of these derivatives—key parameters in modern drug design.

Mechanistic Causality: Substituent Effects on Hydrogen Bonding

To understand the IR spectral shifts in these compounds, one must first examine the causality behind the molecular vibrations. As established in comprehensive spectroscopic and XRD studies of 2-aminobenzamides, the amide unit typically functions as a dual hydrogen-bond donor and acceptor; however, N,N-disubstitution isolates the carbonyl as the sole acceptor, locking the molecule into a pseudo-six-membered ring conformation .

This conformational restriction via intramolecular hydrogen bonding is a critical design element in medicinal chemistry, known to increase lipophilicity, passive membrane permeability, and target affinity in benzamide-derived therapeutics . The strength of this H-bond is highly sensitive to the electronic nature of the substituents on the aromatic ring:

  • Electron-Withdrawing Groups (EWGs): Substituents such as 5-nitro ( −NO2​ ) or 5-chloro ( −Cl ) withdraw electron density from the aromatic system via inductive and resonance effects. This deshields the amine protons, increasing the polarity of the N-H bond and enhancing its capacity as a hydrogen-bond donor. The resulting stronger intramolecular H-bond weakens both the N-H and C=O covalent bonds, leading to a red shift (lower wavenumbers) in their respective IR stretching frequencies.

  • Electron-Donating Groups (EDGs): Conversely, groups like 4-methoxy ( −OCH3​ ) push electron density into the ring, reducing the acidity of the amine protons. The resulting weaker intramolecular H-bond causes a blue shift (higher wavenumbers) in the N-H and C=O stretching frequencies relative to the parent compound.

G Substituent Aromatic Substituent (Position 4 or 5) EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Substituent->EWG EDG Electron-Donating Group (e.g., -OCH3) Substituent->EDG NH_Polarity_EWG Increased N-H Polarity (Enhanced Donor) EWG->NH_Polarity_EWG Inductive/Resonance Withdrawal NH_Polarity_EDG Decreased N-H Polarity (Weakened Donor) EDG->NH_Polarity_EDG Electron Donation HBond_Strong Stronger Intramolecular Hydrogen Bond NH_Polarity_EWG->HBond_Strong HBond_Weak Weaker Intramolecular Hydrogen Bond NH_Polarity_EDG->HBond_Weak IR_Shift_Red Red Shift (Lower Wavenumber) N-H & C=O Stretches HBond_Strong->IR_Shift_Red IR_Shift_Blue Blue Shift (Higher Wavenumber) N-H & C=O Stretches HBond_Weak->IR_Shift_Blue

Diagram 1: Electronic effects of aromatic substituents on intramolecular H-bonding and IR shifts.

Comparative IR Spectral Data

FTIR analysis remains the gold standard for rapidly quantifying these substituent-driven electronic shifts, complementing NMR and GC-MS characterizations of synthesized amides . The table below summarizes the expected vibrational frequencies for the primary amine and tertiary amide functional groups across different derivatives.

Compound DerivativeSubstituent NatureN-H Asymmetric Stretch (cm⁻¹)N-H Symmetric Stretch (cm⁻¹)C=O Amide I Stretch (cm⁻¹)
2-Amino-N,N-dimethylbenzamide (Parent)None ( −H )~3430~3330~1635
5-Nitro-2-amino-N,N-dimethylbenzamide Strong EWG~3410~3310~1625
5-Chloro-2-amino-N,N-dimethylbenzamide Mild EWG~3420~3320~1630
4-Methoxy-2-amino-N,N-dimethylbenzamide Strong EDG~3445~3345~1645

Note: The N-H stretching region features two distinct bands due to the symmetric and asymmetric vibrational modes of the primary amine. The C=O stretch (Amide I band) is significantly lower than a typical unbonded amide (~1650-1690 cm⁻¹) due to the baseline intramolecular hydrogen bonding present in all 2-amino derivatives.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is strongly recommended over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch (~3400 cm⁻¹) that severely obscures the critical N-H stretching region of the 2-amino group.

The following protocol is designed as a self-validating system, incorporating strict quality-control gates to ensure trustworthiness in the spectral output.

Step-by-Step Methodology

Step 1: Instrument Calibration & System Suitability (Validation Gate 1)

  • Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes.

  • Perform a polystyrene film calibration scan.

  • Validation Check: Ensure the standard polystyrene peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. Do not proceed if calibration fails.

Step 2: Background Collection (Validation Gate 2)

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe. Allow to dry completely.

  • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

  • Validation Check: Inspect the background spectrum. The baseline must be flat, and atmospheric CO2​ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹) signals must be minimal. If contamination is present, reclean the crystal and rescan.

Step 3: Sample Analysis

  • Deposit 1-2 mg of the solid 2-amino-N,N-dimethylbenzamide derivative directly onto the center of the ATR crystal.

  • Lower the ATR pressure anvil until the clutch clicks, ensuring uniform contact between the crystal and the solid sample.

  • Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution (Range: 4000–400 cm⁻¹).

Step 4: Spectral Processing & Peak Assignment (Validation Gate 3)

  • Apply an ATR correction algorithm via the instrument software to account for wavelength-dependent penetration depth.

  • Apply an automatic baseline correction.

  • Validation Check: Verify the Signal-to-Noise Ratio (SNR). The maximum peak intensity should be between 0.2 and 0.8 Absorbance Units. If the signal is too weak, increase anvil pressure or sample volume and rescan.

  • Identify and record the exact wavenumbers for the N-H asymmetric, N-H symmetric, and C=O stretching bands.

Workflow Prep 1. Sample Prep (ATR Crystal) Bkg 2. Background Scan (Air) Prep->Bkg Scan 3. Sample Scan (4000-400 cm⁻¹) Bkg->Scan Process 4. Data Processing (ATR Corr. & Baseline) Scan->Process Analyze 5. Peak Assignment (N-H & C=O) Process->Analyze

Diagram 2: Self-validating ATR-FTIR experimental workflow for analyzing benzamide derivatives.

References

  • Title: Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties Source: MDPI (Antioxidants) URL: [Link]

  • Title: Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 2-amino-5-iodo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Amino-5-iodo-N,N-dimethylbenzamide

As a Senior Application Scientist, my goal is to ensure your laboratory operations are not only chemically successful but fundamentally safe. 2-Amino-5-iodo-N,N-dimethylbenzamide (CAS: 960067-72-5)[1] is a highly specialized halogenated building block. It is frequently utilized in the synthesis of fused ring heterocycle kinase modulators, which are critical in targeting oncogenic pathways such as MET and Bcr-Abl in chronic myelogenous leukemia (CML) and other carcinomas[2].

Handling this compound requires a nuanced approach. Below is a field-proven, self-validating guide detailing the mechanistic toxicology, dynamic personal protective equipment (PPE) requirements, and step-by-step operational workflows for safely utilizing this reagent.

Mechanistic Toxicology & Hazard Profile

To handle chemicals safely, you must understand the causality behind their hazards. Do not merely follow rules; understand the molecular behavior driving them:

  • Aromatic Amine Toxicity: The 2-amino moiety can undergo N-hydroxylation in the liver via Cytochrome P450 enzymes. This metabolic activation forms reactive electrophiles capable of binding to cellular proteins and DNA, presenting a risk for skin sensitization, mutagenesis, and long-term systemic toxicity.

  • Halogen-Driven Lipophilicity: The heavy iodine atom at the 5-position significantly increases the molecule's lipophilicity (LogP). This directly enhances its ability to cross the stratum corneum (the skin's primary barrier) compared to non-halogenated benzamides, making dermal protection absolutely critical.

Physicochemical & Hazard Summary
Property / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 960067-72-5Essential for exact SDS retrieval and waste manifesting[1].
Molecular Weight 290.10 g/mol High mass due to iodine; powder settles quickly but fine dust remains an inhalation hazard.
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing; requires a draft-free enclosure.
Target Organs Liver, Skin, Respiratory TractNecessitates strict, multi-layered dermal and inhalation barriers.
Waste Classification Halogenated OrganicMust be segregated to prevent the release of toxic hydrogen iodide (HI) gas during incineration.

Context-Dependent PPE Matrix

A common failure point in laboratory safety is treating PPE as static. Your protective equipment must adapt to the physical state of the chemical. Nitrile gloves offer excellent protection against the solid powder but provide zero protection against the solvents (like Dichloromethane or Tetrahydrofuran) typically used to dissolve it[2].

Protection ZonePhase 1: Solid Handling (Powder)Phase 2: Solution Handling (in THF/DCM)Scientific Rationale
Hand/Skin Double-layered Nitrile (min 5 mil)Viton or PVA (over Inner Nitrile)Nitrile degrades rapidly in DCM/THF. Viton provides necessary chemical resistance against aggressive organic solvents.
Eye/Face Safety Goggles + Face ShieldPrevents dust ingress (solid) and protects against pressurized solvent splashes during active degassing.
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood (Sash lowered to minimum)Aromatic amines pose inhalation risks; iodine increases mucosal irritation potential.
Body Flame-retardant Lab CoatFlame-retardant Lab Coat + ApronProtects against static discharge (solid) and rapid solvent permeation (liquid).

Standard Operating Procedure: Palladium-Catalyzed Cross-Coupling

This protocol details the safe handling procedures for utilizing 2-amino-5-iodo-N,N-dimethylbenzamide in a standard microwave-assisted cross-coupling reaction[2]. Every step is designed as a self-validating system to ensure safety compliance before proceeding.

Step 1: Environmental & PPE Verification

  • Action: Verify the fume hood face velocity is between 80-120 fpm. Don a flame-retardant lab coat, safety goggles, and double-layered nitrile gloves.

  • Validation Check: Hold a Kimwipe near the bottom airfoil of the hood; it should pull inward steadily. If it flutters erratically, adjust the sash or abort the procedure.

Step 2: Reagent Weighing & Transfer

  • Action: Using an anti-static spatula, carefully weigh 0.67 g (2.3 mmol) of 2-amino-5-iodo-N,N-dimethylbenzamide directly into a 20 mL microwave reaction flask[2].

  • Causality: Anti-static tools prevent the lipophilic powder from clinging to surfaces or aerosolizing, directly mitigating the inhalation risk.

Step 3: Solvent Suspension & Glove Exchange

  • Action: Add 6 mL Tetrahydrofuran (THF), 6 mL Acetonitrile, and 6 mL of 1 N aqueous sodium carbonate to the flask[2].

  • Validation Check: Inspect your gloves. If any THF splashed onto the nitrile, you will feel a faint cooling sensation as the solvent permeates. Immediately remove and replace the gloves if this occurs.

Step 4: Inert Atmosphere Degassing

  • Action: Seal the flask with a septum and degas the suspension with nitrogen (N2) for 2 minutes using a submerged needle purge[2].

  • Causality: Removing oxygen prevents the oxidative degradation of the electron-rich aromatic amine and protects the sensitive Palladium catalyst from deactivation.

Step 5: Catalyst Addition & Reaction Execution

  • Action: Briefly open the septum under positive N2 flow to add 106 mg (0.13 mmol) of Pd(dppf)Cl2·CH2Cl2. Reseal, continue degassing for 1 minute, and transfer to the microwave reactor[2].

  • Validation Check: Ensure the microwave reactor's pressure-release safety cap is properly seated before initiating the heating cycle.

Experimental Workflow Visualization

G Start Phase 1: Preparation Fume Hood & PPE Verification Weigh Phase 2: Solid Handling Weigh 2-amino-5-iodo-N,N-dimethylbenzamide Start->Weigh Solvent Phase 3: Solvent Addition (THF / Acetonitrile / DCM) Weigh->Solvent Reaction Phase 4: Reaction Execution Pd-Catalyzed Cross-Coupling Solvent->Reaction Spill Spill or Exposure Detected? Reaction->Spill Cleanup Emergency Protocol Wet-Wipe / Absorbent Pads Spill->Cleanup Yes Quench Phase 5: Reaction Quenching & Product Isolation Spill->Quench No Waste Phase 6: Waste Disposal (Halogenated Organic Stream) Cleanup->Waste Quench->Waste

Safe handling, reaction execution, and disposal workflow for 2-amino-5-iodo-N,N-dimethylbenzamide.

Spill Management & Halogenated Waste Disposal

Due to the environmental persistence of halogenated aromatics, disposal and spill management must be executed with strict adherence to protocol.

Spill Response Protocol:

  • Solid Spills: Do not dry-sweep. Dry sweeping aerosolizes the hazardous aromatic amine. Instead, cover the powder with paper towels dampened with a compatible solvent (e.g., isopropanol) and carefully wipe inward.

  • Solution Spills: Deploy activated carbon or universal absorbent pads. Ensure the fume hood sash remains open just enough to maintain maximum exhaust velocity over the spill zone.

Halogenated Waste Segregation:

  • Action: All reaction mixtures, quenched aqueous layers, and first-rinse solvents containing 2-amino-5-iodo-N,N-dimethylbenzamide must be disposed of exclusively in Halogenated Organic Waste containers.

  • Causality: The covalently bound iodine atom dictates that this waste cannot be incinerated under standard non-halogenated conditions. Combustion of halogens at standard facility temperatures produces highly toxic, corrosive hydrogen iodide (HI) emissions. Segregation ensures the waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers.

References

  • Fused ring heterocycle kinase modulators (US7626021B2). Google Patents.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。